Olsalazine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H10N2O6 |
|---|---|
Molecular Weight |
305.26 g/mol |
IUPAC Name |
3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1D,3D,5D |
InChI Key |
QQBDLJCYGRGAKP-UXHGNOADSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])C(=O)O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Olsalazine-d3: Properties, Analysis, and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Olsalazine-d3, a deuterated analog of the anti-inflammatory prodrug Olsalazine. While specific data for this compound is not extensively available in public literature, this document extrapolates its likely properties and applications based on the well-documented characteristics of Olsalazine and the common use of deuterated compounds in analytical and metabolic studies. This guide covers the chemical structure, proposed applications, and detailed experimental protocols relevant to its use, particularly as an internal standard in quantitative analyses. Furthermore, it delves into the metabolic pathway of its non-deuterated counterpart, Olsalazine, providing a foundational understanding for researchers in drug development and pharmacology.
Introduction to Olsalazine and the Role of Deuteration
Olsalazine is a prodrug used in the treatment of inflammatory bowel diseases, particularly ulcerative colitis.[1] It consists of two molecules of 5-aminosalicylic acid (5-ASA or mesalamine), the active therapeutic agent, linked by an azo bond.[2] This unique structure prevents premature absorption in the upper gastrointestinal tract, allowing for targeted delivery to the colon. There, bacterial azoreductases cleave the azo bond, releasing mesalamine to exert its local anti-inflammatory effects.[3]
This compound is the stable isotope-labeled form of Olsalazine. While not a therapeutic agent itself, this compound is invaluable in research and development. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms results in a molecule with a higher mass but nearly identical chemical and physical properties to Olsalazine. This allows it to mimic the behavior of the parent drug during sample extraction, chromatography, and ionization, thereby enabling highly accurate and precise quantification of Olsalazine in biological matrices.
Chemical Structure
Olsalazine
Olsalazine, chemically known as 5,5'-azodisalicylate, is a symmetrical molecule formed by the azo-coupling of two salicylic acid molecules.
IUPAC Name: 5-[(E)-(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
This compound (Proposed Structure)
Specific literature detailing the exact synthesis and deuteration pattern of this compound is scarce. However, based on the commercially available deuterated metabolite, Mesalamine-d3 (5-Aminosalicylic acid-d3), it is highly probable that the deuterium atoms are incorporated into the aromatic rings of the 5-ASA moieties. A likely structure for this compound would involve the deuteration of both mesalamine units.
Physicochemical and Pharmacokinetic Properties of Olsalazine
The following table summarizes key quantitative data for the non-deuterated form, Olsalazine. This information is critical for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀N₂O₆ | [4] |
| Molecular Weight | 302.24 g/mol | [4] |
| Systemic Bioavailability | < 5% | |
| Protein Binding | > 99% | |
| Elimination Half-Life | Approximately 0.9 hours | |
| Metabolism | Cleavage of the azo bond by colonic bacteria to form two molecules of 5-aminosalicylic acid (mesalamine). A small fraction (~0.1%) is metabolized in the liver to olsalazine-O-sulfate. | |
| Excretion | 98-99% of an oral dose reaches the colon. Approximately 20% of the liberated 5-ASA is recovered in the urine, primarily as its acetylated metabolite. The remainder is excreted in the feces. |
Metabolic Pathway of Olsalazine
The therapeutic efficacy of Olsalazine is entirely dependent on its conversion to the active drug, mesalamine, in the colon. The following diagram illustrates this critical metabolic step.
Caption: Metabolic activation of Olsalazine in the colon.
Experimental Protocol: Quantification of Mesalamine in Human Plasma using LC-MS/MS
The following is a representative protocol for the quantification of mesalamine, the active metabolite of Olsalazine, in human plasma using its deuterated internal standard, Mesalamine-d3. This method is fundamental for pharmacokinetic and bioequivalence studies.
Materials and Reagents
-
Mesalamine reference standard
-
Mesalamine-d3 (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 100 mm x 4.6 mm, 5 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mesalamine and Mesalamine-d3 in a suitable solvent, such as methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Mesalamine by serial dilution of the stock solution with a diluent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution: Prepare a working solution of Mesalamine-d3 at an appropriate concentration (e.g., 5 µg/mL) in the diluent.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a specified volume of the Mesalamine-d3 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A typical isocratic ratio is 40:60 (v/v) of 0.1% formic acid in water:acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mesalamine Transition: m/z 154.1 → 108.1
-
Mesalamine-d3 Transition: m/z 157.1 → 111.1
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Mesalamine) to the internal standard (Mesalamine-d3). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentrations of the unknown samples are then determined from this calibration curve.
Logical Workflow for Bioanalytical Method
The following diagram outlines the logical workflow for the quantification of an analyte in a biological sample using a deuterated internal standard.
Caption: Workflow for bioanalysis using a deuterated standard.
Conclusion
This compound, as a stable isotope-labeled analog of Olsalazine, is a critical tool for the accurate and precise quantification of the parent drug in biological matrices. While direct therapeutic applications are absent, its role in pharmacokinetic, bioavailability, and bioequivalence studies is indispensable for the research and development of Olsalazine and related compounds. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working in the field of drug metabolism and pharmaceutical analysis.
References
Olsalazine-d3 In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanism of action of Olsalazine-d3. As a deuterated analog of Olsalazine, its mechanism is predicated on its conversion to the active metabolite, 5-aminosalicylic acid (5-ASA). This document details the molecular interactions and cellular pathways modulated by 5-ASA, supported by quantitative data from various in vitro studies. Experimental protocols for key assays are also provided to facilitate further research.
Introduction
Olsalazine is a prodrug designed for the targeted delivery of its active component, 5-aminosalicylic acid (5-ASA), to the colon. Structurally, Olsalazine consists of two 5-ASA molecules linked by an azo bond.[1][2] This bond is cleaved by azoreductase enzymes produced by the colonic microbiota, releasing the two 5-ASA molecules to exert their therapeutic effects locally.[1] this compound, a deuterated version of Olsalazine, is often utilized in research settings, particularly in pharmacokinetic studies, as an internal standard. Its mechanism of action is considered identical to that of its non-deuterated counterpart.
The anti-inflammatory effects of 5-ASA are multifaceted and not entirely elucidated. However, in vitro studies have identified several key mechanisms, including the inhibition of inflammatory mediator synthesis, modulation of transcription factors involved in the inflammatory response, and activation of nuclear receptors with anti-inflammatory properties.[3]
Core Mechanisms of Action of 5-Aminosalicylic Acid (5-ASA)
The in vitro anti-inflammatory activity of 5-ASA can be attributed to three primary mechanisms:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA has been shown to inhibit the activity of COX and LOX enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively. These eicosanoids are potent inflammatory mediators.[3]
-
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB signaling pathway is a central regulator of inflammation. 5-ASA has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
-
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a key role in regulating inflammation and metabolism. 5-ASA acts as a ligand for PPAR-γ, leading to its activation and the subsequent transrepression of pro-inflammatory genes.
The following sections will delve into the quantitative data and experimental protocols associated with each of these mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies investigating the effects of 5-ASA on its key molecular targets.
| Target Enzyme | Assay System | IC50 Value | Reference |
| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes | 4-5 mM | |
| 5-Lipoxygenase | Rat Peritoneal Cells | 2.3 mM | |
| Cyclooxygenase-2 (COX-2) | Colon Cancer Cells (HT-115, HT-29) | Inhibition of expression observed |
Table 1: Inhibition of Inflammatory Enzymes by 5-ASA
| Cell Line | Assay | Treatment Concentration | Result | Reference |
| HT-29 | NF-κB Reporter Assay | 30 mM | Inhibition of NF-κB activity | |
| HT-29 | Western Blot (Nuclear p65) | 5 mM (Aspirin) | Inhibition of nuclear translocation | |
| HT-29 | ELISA (NF-κB activity) | 33.5 µM (NO-Aspirin) | IC50 for inhibition |
Table 2: Modulation of NF-κB Signaling by 5-ASA and Analogs
| Cell Line | Assay | Treatment Concentration | Result | Reference |
| HT-29 | PPAR-γ Reporter Assay | 30 mM | ~3-fold induction of reporter activity | |
| HT-29 | Real-time PCR (PPAR-γ mRNA) | 30 mM | ~3-fold induction of mRNA expression | |
| Human Colonic Biopsies | Real-time PCR (PPAR-γ mRNA) | 1, 30, 50 mM | Dose-dependent increase in mRNA expression |
Table 3: Activation of PPAR-γ by 5-ASA
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of 5-ASA.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Objective: To determine the inhibitory effect of 5-ASA on COX and LOX enzyme activity.
Protocol:
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes, or human polymorphonuclear leukocytes for 5-lipoxygenase.
-
Assay Principle:
-
COX Activity: Measured using a colorimetric or fluorometric assay that detects the peroxidase activity of COX. The assay typically involves the oxidation of a chromogenic or fluorogenic substrate in the presence of arachidonic acid.
-
LOX Activity: Measured by monitoring the formation of leukotrienes or other LOX products from arachidonic acid, often using techniques like thin-layer chromatography (TLC) followed by autoradiography or high-performance liquid chromatography (HPLC).
-
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of 5-ASA or a vehicle control.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the product formation using the appropriate detection method.
-
-
Data Analysis: Calculate the percentage of inhibition for each 5-ASA concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NF-κB Activation Assays
Objective: To assess the effect of 5-ASA on the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Line: Human intestinal epithelial cell lines such as HT-29 or Caco-2 are commonly used.
-
Assay Principle: NF-κB activation can be measured at different levels of the signaling cascade. Common methods include:
-
Reporter Gene Assay: Cells are transiently or stably transfected with a plasmid containing a luciferase or fluorescent reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.
-
Western Blotting: Measures the levels of key proteins in the NF-κB pathway. This can include the detection of phosphorylated IκBα (p-IκBα), total IκBα, and the nuclear translocation of the p65 subunit of NF-κB.
-
Electrophoretic Mobility Shift Assay (EMSA): A gel-based technique to detect the binding of activated NF-κB in nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
-
-
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of 5-ASA for a specified time.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), if investigating inhibitory effects on stimulated pathways.
-
For reporter assays, lyse the cells and measure the reporter gene activity.
-
For Western blotting and EMSA, prepare cytoplasmic and nuclear extracts and proceed with the respective protocols.
-
-
Data Analysis: Quantify the changes in reporter activity, protein levels, or DNA binding in 5-ASA-treated cells compared to control cells.
PPAR-γ Activation Assays
Objective: To determine if 5-ASA can act as an agonist for the PPAR-γ nuclear receptor.
Protocol:
-
Cell Line: Human intestinal epithelial cell lines (e.g., HT-29) or specialized reporter cell lines engineered to express PPAR-γ and a reporter gene.
-
Assay Principle:
-
Reporter Gene Assay: Similar to the NF-κB reporter assay, cells are transfected with a reporter construct containing a PPAR-γ response element (PPRE) upstream of a luciferase or fluorescent reporter gene. Binding of an agonist to PPAR-γ induces the expression of the reporter.
-
Real-time PCR: Measures the mRNA expression levels of PPAR-γ itself or its known target genes.
-
Western Blotting: Detects the protein expression levels of PPAR-γ.
-
Immunofluorescence/Cellular Fractionation: To observe the translocation of PPAR-γ from the cytoplasm to the nucleus upon activation.
-
-
Procedure:
-
Culture the cells and treat them with different concentrations of 5-ASA or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate for an appropriate duration (e.g., 24 hours).
-
Perform the chosen assay (reporter gene measurement, RNA/protein extraction, or immunofluorescence staining).
-
-
Data Analysis: Quantify the fold induction of reporter activity or gene/protein expression in 5-ASA-treated cells relative to untreated controls.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 5-ASA and a general experimental workflow for its in vitro characterization.
Caption: 5-ASA Signaling Pathways.
Caption: Experimental Workflow.
Conclusion
The in vitro mechanism of action of this compound is mediated by its active metabolite, 5-ASA. This guide has detailed the primary mechanisms through which 5-ASA exerts its anti-inflammatory effects: the inhibition of COX and LOX pathways, the modulation of NF-κB signaling, and the activation of the PPAR-γ nuclear receptor. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of inflammatory bowel disease and drug development. Further investigation into the intricate interplay of these pathways will continue to enhance our understanding of the therapeutic effects of 5-ASA.
References
An In-depth Technical Guide to the Synthesis and Purification of Olsalazine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is an established anti-inflammatory agent for the treatment of ulcerative colitis.[1] It consists of two 5-ASA molecules linked by an azo bond.[2] This bond is cleaved by azoreductases produced by colonic bacteria, releasing the active 5-ASA moieties directly in the colon.[1] The use of isotopically labeled compounds, such as Olsalazine-d3, is critical in pharmaceutical research, particularly for metabolism studies (ADME), as internal standards for quantitative bioanalysis, and for investigating reaction mechanisms. This guide outlines a proposed method for the synthesis and purification of this compound, where three deuterium atoms are incorporated into the aromatic rings of the 5-ASA precursors.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves a two-stage process:
-
Deuteration of 5-Aminosalicylic Acid (5-ASA): Introduction of deuterium atoms onto the aromatic ring of the 5-ASA starting material to create 5-amino-2-hydroxybenzoic-d3 acid (5-ASA-d3).
-
Dimerization of 5-ASA-d3: Diazotization of the deuterated 5-ASA followed by an azo coupling reaction to form this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-amino-2-hydroxybenzoic-d3 acid (5-ASA-d3)
This protocol is based on general methods for deuterium labeling of phenols and aromatic amines via acid-catalyzed hydrogen-deuterium exchange.[3][4]
Materials:
-
5-Aminosalicylic acid (5-ASA)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) or a solid acid catalyst like Amberlyst-15
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Distilled water (H₂O)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Methodology:
-
Reaction Setup: In a round-bottom flask, suspend 5-aminosalicylic acid (1.0 eq) in deuterium oxide (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid to the suspension. The amount should be sufficient to lower the pD and facilitate the exchange.
-
Heating and Reflux: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Reaction Monitoring: Maintain reflux for 24-48 hours. The progress of the H-D exchange can be monitored by taking small aliquots, neutralizing them, and analyzing by ¹H NMR to observe the reduction of the aromatic proton signals relative to a stable internal standard.
-
Work-up and Neutralization: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding anhydrous sodium bicarbonate in small portions until effervescence ceases and the pH is approximately 7.
-
Isolation: The deuterated product, 5-ASA-d3, will precipitate out of the solution upon neutralization. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold D₂O, followed by a minimal amount of cold distilled water to remove inorganic salts.
-
Drying: Dry the purified 5-ASA-d3 under high vacuum to remove residual solvent.
Protocol 2: Synthesis of this compound via Diazotization and Azo Coupling
This protocol is adapted from the standard synthesis of Olsalazine.
Materials:
-
5-amino-2-hydroxybenzoic-d3 acid (5-ASA-d3) from Protocol 1
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice-salt bath
Methodology:
Step A: Diazotization of 5-ASA-d3
-
Dissolve 5-ASA-d3 (1.0 eq) in dilute hydrochloric acid.
-
Cool the solution to 0-5°C using an ice-salt bath, ensuring constant and efficient stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise. It is critical to maintain the temperature below 5°C throughout the addition to prevent the decomposition of the diazonium salt.
-
Continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step B: Azo Coupling
-
In a separate reaction vessel, prepare a solution of 5-ASA-d3 (1.0 eq) in a dilute aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Step A to the cooled 5-ASA-d3 solution from Step B with vigorous stirring. Maintain the temperature below 5°C. A colored precipitate of this compound should form.
-
Continue to stir the reaction mixture in the cold for 2-4 hours to ensure the coupling reaction goes to completion.
Step C: Isolation and Crude Purification
-
Collect the precipitated crude this compound by vacuum filtration.
-
Wash the solid product thoroughly with cold distilled water to remove unreacted starting materials and inorganic salts.
Protocol 3: Purification of this compound by Recrystallization
Recrystallization is a standard and effective method for purifying crude Olsalazine.
Materials:
-
Crude this compound
-
Ethanol/water mixture or water
-
Heating mantle
-
Erlenmeyer flasks
-
Filtration apparatus (Buchner funnel, filter paper)
Methodology:
-
Solvent Selection: Choose a suitable solvent system. For Olsalazine, water or an ethanol-water mixture is commonly used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the growth of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to remove all traces of the solvent.
Data Presentation
The following table summarizes quantitative data from a patent for the synthesis of Olsalazine Sodium (non-deuterated). This data can serve as a benchmark for the proposed synthesis of this compound, although yields may vary due to the isotopic labeling steps.
| Parameter | Value 1 | Value 2 | Value 3 |
| Starting Material | 35g "conjugates" | 35g "conjugates" | 35g "conjugates" |
| Final Product | Olsalazine Sodium | Olsalazine Sodium | Olsalazine Sodium |
| Yield | 81.8% | 80.8% | 79.5% |
| Purity (Content) | 99.40% | 99.42% | 99.52% |
| Impurity Content | 0.60% | 0.58% | 0.48% |
Visualizations
Proposed Synthesis Pathway for this compound
The following diagram illustrates the proposed two-stage synthesis of this compound from 5-aminosalicylic acid.
Caption: Proposed two-stage synthesis of this compound.
Purification Workflow for this compound
This diagram outlines the general workflow for the purification of crude this compound using recrystallization.
Caption: General workflow for the purification of this compound.
References
Physical and chemical properties of Olsalazine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and analytical methodologies related to Olsalazine-d3. While specific experimental data for the deuterated form, this compound, is not extensively available in public literature, this guide leverages data from its non-deuterated counterpart, Olsalazine, and its sodium salt to provide a thorough understanding for research and drug development applications.
Core Physical and Chemical Properties
This compound is a deuterated form of Olsalazine, an anti-inflammatory agent. The primary difference between Olsalazine and this compound is the substitution of three hydrogen atoms with deuterium atoms, leading to a higher molecular weight. This isotopic labeling is particularly useful in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.
Quantitative data for Olsalazine and its sodium salt are summarized below. The molecular weight for this compound is a calculated value. Other physical and chemical properties are expected to be very similar to the non-deuterated form.
Table 1: Physical and Chemical Properties of Olsalazine and its Salts
| Property | Olsalazine | Olsalazine Sodium | This compound (calculated) |
| Molecular Formula | C₁₄H₁₀N₂O₆ | C₁₄H₈N₂Na₂O₆ | C₁₄H₇D₃N₂O₆ |
| Molecular Weight | 302.24 g/mol | 346.20 g/mol | 305.26 g/mol |
| Appearance | Light yellow to yellow solid | Yellow crystalline powder | Not specified |
| Melting Point | >300 °C (decomposes) | 240 °C (decomposes)[1] | Not specified |
| Solubility | Water: 11.49 µg/L (25 °C) | Soluble in water and DMSO; practically insoluble in ethanol, chloroform, and ether.[1] | Not specified |
| pKa | 2.40 ± 0.10 (predicted) | Not applicable | Not specified |
Mechanism of Action and Metabolic Pathway
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA). It is designed to deliver the active drug to the colon, minimizing systemic absorption in the upper gastrointestinal tract. The mechanism of action is identical for this compound.
Upon oral administration, Olsalazine passes largely unabsorbed through the small intestine to the colon. There, colonic bacteria produce azoreductase enzymes that cleave the azo bond of the Olsalazine molecule, releasing two molecules of the active anti-inflammatory agent, 5-ASA. 5-ASA is believed to exert its therapeutic effect topically on the colonic mucosa by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes through the inhibition of both cyclooxygenase (COX) and lipoxygenase pathways.
Experimental Protocols
The primary application of this compound is as an internal standard in the quantitative analysis of Olsalazine and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Mesalamine-d3 in Human Plasma by UHPLC-MS/MS
This protocol is adapted for the analysis of the deuterated metabolite of this compound.
Objective: To determine the concentration of mesalamine-d3 in human plasma.
Methodology:
-
Sample Preparation (Derivatization and Liquid-Liquid Extraction):
-
To a plasma sample, add a known concentration of an appropriate internal standard.
-
Add propionyl anhydride for derivatization of the analyte.
-
Perform a liquid-liquid extraction (LLE) to remove interfering substances and minimize matrix effects.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitor the multiple reaction monitoring (MRM) transition for the mesalamine-d3 derivative, which is m/z 211.1 → 110.1.
-
Workflow Diagram:
Conclusion
References
Olsalazine-d3 vs. Olsalazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine is an established anti-inflammatory agent, primarily used for the management of ulcerative colitis. It functions as a prodrug, delivering its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon.[1][2][3] This targeted delivery is achieved through a unique chemical structure where two molecules of 5-ASA are linked by an azo bond.[1][4] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the therapeutic agent locally at the site of inflammation.
The advent of deuterated drugs has opened new avenues for optimizing the pharmacokinetic profiles of existing medications. Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, can significantly alter a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer drug half-life, reduced formation of certain metabolites, and an improved safety and efficacy profile.
This technical guide provides an in-depth comparison of Olsalazine and its deuterated analog, Olsalazine-d3. While extensive data exists for Olsalazine, information on this compound is largely theoretical and based on the established principles of drug deuteration. This document will explore their key differences in chemical structure, expected pharmacokinetic profiles, and the underlying scientific principles.
Chemical Structures
The core structure of Olsalazine consists of two salicylic acid moieties linked by a diazenyl group. In this compound, it is hypothesized that three hydrogen atoms on the aromatic rings are replaced with deuterium. This substitution is strategically placed at positions that are susceptible to metabolic modification.
Olsalazine:
-
IUPAC Name: 3,3'-azobis(6-hydroxybenzoic acid)
-
Chemical Formula: C₁₄H₁₀N₂O₆
-
Molecular Weight: 302.24 g/mol
This compound (Hypothetical):
-
IUPAC Name: 3,3'-azobis(6-hydroxybenzoic acid-d3)
-
Chemical Formula: C₁₄H₇D₃N₂O₆
-
Molecular Weight: 305.26 g/mol
Mechanism of Action
The therapeutic action of both Olsalazine and this compound is dependent on their conversion to the active metabolite, mesalamine (5-ASA). Therefore, their fundamental mechanism of action is identical.
Upon reaching the colon, the azo bond of both compounds is cleaved by bacterial azoreductases, releasing two molecules of 5-ASA. 5-ASA exerts its anti-inflammatory effects locally in the colon through multiple pathways:
-
Inhibition of Prostaglandin Synthesis: 5-ASA is believed to inhibit the cyclooxygenase (COX) enzyme, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
-
Inhibition of Lipoxygenase Pathway: It may also inhibit the lipoxygenase pathway, leading to a decrease in the production of leukotrienes, another class of pro-inflammatory mediators.
-
Scavenging of Reactive Oxygen Species: 5-ASA may act as a scavenger of free radicals, which are implicated in the pathogenesis of inflammatory bowel disease.
The deuteration in this compound is not expected to interfere with the azo bond cleavage by colonic bacteria, as this process does not involve the breaking of C-D bonds.
Signaling Pathway of Mesalamine (5-ASA)
Figure 1: Mechanism of Action of Mesalamine (5-ASA)
Comparative Pharmacokinetics
The primary difference between Olsalazine and this compound is expected to lie in their pharmacokinetic profiles, specifically in the metabolism of the parent drug and its active metabolite.
Absorption and Distribution
Both Olsalazine and this compound are designed for minimal absorption in the upper gastrointestinal tract. Approximately 98-99% of an oral dose reaches the colon intact. The small amount of parent drug that is absorbed is highly protein-bound (>99%).
Metabolism
Olsalazine Metabolism: A minor fraction of absorbed Olsalazine is metabolized in the liver to Olsalazine-O-sulfate (Olsalazine-S). The primary metabolic event, however, is the cleavage of the azo bond in the colon to yield 5-ASA. 5-ASA is then partially absorbed from the colon and undergoes N-acetylation in the colonic epithelium and the liver to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is an inactive metabolite.
This compound Metabolism (Hypothetical): The strategic placement of deuterium in this compound would likely impact the rate of its metabolism. If deuteration occurs at sites susceptible to enzymatic attack (e.g., hydroxylation by cytochrome P450 enzymes), the kinetic isotope effect would slow down the formation of certain metabolites. This could potentially lead to:
-
Reduced formation of Olsalazine-S: If the deuteration sites are involved in the sulfation pathway.
-
Altered rate of 5-ASA acetylation: If deuteration is on the 5-ASA moiety, it could potentially slow the N-acetylation process, leading to higher local concentrations and prolonged activity of the active drug in the colon.
Excretion
The majority of an oral dose of Olsalazine is excreted in the feces as unchanged drug, 5-ASA, and Ac-5-ASA. The small amount of absorbed drug and its metabolites are excreted in the urine. A similar excretion profile is expected for this compound, although the relative proportions of metabolites may differ.
Quantitative Pharmacokinetic Data
The following table summarizes the known pharmacokinetic parameters for Olsalazine and the projected parameters for this compound.
| Parameter | Olsalazine | This compound (Projected) | Key Differences |
| Bioavailability | <3% | <3% | No significant difference expected in systemic absorption of the parent drug. |
| Protein Binding | >99% | >99% | No significant difference expected. |
| Metabolism | Azo-reduction in colon to 5-ASA; minor hepatic sulfation. 5-ASA is acetylated to Ac-5-ASA. | Azo-reduction in colon to 5-ASA-d3; potentially slower hepatic metabolism and slower acetylation of 5-ASA-d3. | Slower metabolic conversion could lead to prolonged exposure to the active 5-ASA moiety. |
| Half-life (t½) | ~0.9 hours (Olsalazine); ~7 days (Olsalazine-S) | Potentially longer for this compound and its metabolites. | Deuteration may extend the half-life of the parent drug and its active metabolite. |
| Excretion | Primarily feces; minor urinary excretion of metabolites. | Primarily feces; potentially altered metabolite profile in urine and feces. | The ratio of parent drug to metabolites in excreta may be different. |
Experimental Protocols
Detailed methodologies are crucial for the analysis and comparison of Olsalazine and this compound. The following are representative protocols.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Olsalazine and this compound in liver microsomes.
Methodology:
-
Incubation: Incubate Olsalazine and this compound (1 µM) separately with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the disappearance of the parent compounds using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow for Metabolic Stability
Figure 2: Workflow for In Vitro Metabolic Stability Assay
Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Olsalazine and this compound in rats.
Methodology:
-
Animal Dosing: Administer a single oral dose of Olsalazine or this compound (e.g., 10 mg/kg) to separate groups of rats.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Extraction: Extract the drugs and their metabolites from plasma using liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the concentrations of the parent drugs and their major metabolites (5-ASA, Ac-5-ASA) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.
Conclusion
While Olsalazine and this compound share the same fundamental mechanism of action, their key differences lie in their metabolic stability and pharmacokinetic profiles. The strategic deuteration in this compound is anticipated to slow down its metabolism due to the kinetic isotope effect. This could result in a longer half-life of the active metabolite, 5-ASA, potentially leading to enhanced therapeutic efficacy, a more favorable dosing regimen, and an improved safety profile. However, it is crucial to note that these potential advantages of this compound are theoretical and require confirmation through rigorous non-clinical and clinical studies. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations, which are essential for elucidating the precise therapeutic potential of this deuterated analog.
References
Isotopic Labeling Stability of Olsalazine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical considerations and experimental approaches for assessing the isotopic labeling stability of Olsalazine-d3. While specific empirical data on this compound is not currently available in published literature, this document outlines the fundamental principles of isotopic stability, potential pathways for deuterium loss, and detailed methodologies for its evaluation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of deuterated pharmaceuticals.
Introduction to Olsalazine and Deuterated Analogs
Olsalazine is a prodrug of mesalazine (5-aminosalicylic acid, 5-ASA), utilized in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] Structurally, it consists of two 5-ASA molecules linked by an azo bond.[1] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA directly in the colon, which minimizes systemic absorption and side effects.
The deuteration of pharmaceuticals, or the substitution of hydrogen with its stable isotope deuterium, is a strategy employed to favorably alter the pharmacokinetic properties of a drug.[4] The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" (KIE), where the rate of metabolic reactions involving the cleavage of a C-D bond is slowed. For drugs metabolized by cytochrome P450 (CYP450) enzymes, this can result in reduced metabolic clearance, increased plasma half-life, and potentially improved efficacy and safety profiles.
While specific data for this compound is not publicly available, the rationale for its development would likely be to enhance the metabolic stability of the parent drug or its active metabolite, 5-ASA.
Principles of Isotopic Labeling Stability
The utility of a deuterated drug is contingent upon the stability of its isotopic label. The loss of deuterium and its replacement with protium (hydrogen) from the surrounding environment is known as back-exchange. The stability of the C-D bond is influenced by several factors:
-
Position of Deuteration: The position of the deuterium atom within the molecule is critical. Deuterium atoms attached to carbon atoms that are not involved in metabolic cleavage are generally stable. However, deuterium on heteroatoms (O, N, S) or on carbon atoms adjacent to electron-withdrawing groups can be more susceptible to exchange.
-
Chemical Environment (pH): The pH of the surrounding medium can significantly impact isotopic stability. Both acidic and alkaline conditions can catalyze the exchange of deuterium atoms, particularly those in labile positions.
-
Enzymatic Activity: Metabolic enzymes, while potentially slowed by the KIE, can still cleave C-D bonds. The specific enzymes involved in the drug's metabolism will dictate the rate and extent of deuterium loss.
-
Temperature: Higher temperatures can provide the necessary activation energy to overcome the C-D bond strength, increasing the rate of exchange.
Potential Degradation and Metabolic Pathways of Olsalazine
The primary metabolic pathway of Olsalazine is the reductive cleavage of the azo bond by colonic bacteria to yield two molecules of 5-ASA. 5-ASA is then further metabolized, primarily through N-acetylation to N-acetyl-5-aminosalicylic acid.
For a hypothetical this compound, the stability of the deuterium label would depend on its position. If deuterium is placed on the aromatic rings of the 5-ASA moieties at positions not directly involved in enzymatic reactions, it is expected to be relatively stable. However, deuterium at positions susceptible to enzymatic attack or chemical exchange could be lost.
Experimental Protocols for Stability Assessment
A rigorous assessment of the isotopic stability of this compound would involve a series of in vitro and in vivo experiments.
In Vitro Stability Studies
Objective: To evaluate the stability of the deuterium label under various physicochemical and biological conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in appropriate solvents.
-
Incubation Matrices:
-
pH Stability: Incubate this compound in a series of buffers with pH values ranging from acidic (e.g., pH 1.2, simulating gastric fluid) to neutral (e.g., pH 7.4, simulating blood) and alkaline (e.g., pH 9.0).
-
Plasma Stability: Incubate this compound in human, rat, and mouse plasma to assess stability in the presence of plasma proteins and enzymes.
-
Microsomal Stability: Incubate this compound with liver microsomes (human, rat, mouse) to evaluate metabolic stability and potential deuterium loss due to CYP450 and other microsomal enzymes.
-
Fecal Slurry Stability: Given Olsalazine's site of action, incubation in a fecal slurry is crucial to assess stability in the presence of gut microbiota.
-
-
Incubation Conditions: Conduct incubations at a physiological temperature (37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, quench the reaction and analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The method should be able to differentiate between this compound and its non-deuterated counterpart, Olsalazine.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the rate of deuterium loss.
In Vivo Pharmacokinetic Studies
Objective: To assess the in vivo stability of the deuterium label and the pharmacokinetic profile of this compound.
Methodology:
-
Animal Models: Administer this compound to appropriate animal models (e.g., rats, mice).
-
Dosing: Administer the compound via relevant routes (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process blood samples to obtain plasma.
-
Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its non-deuterated analog.
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). The presence of the non-deuterated form would indicate in vivo deuterium loss.
Data Presentation and Interpretation
All quantitative data from stability and pharmacokinetic studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Stability of this compound in Various Matrices
| Matrix | Time (hours) | % this compound Remaining |
| pH 1.2 Buffer | 0 | 100 |
| 24 | >99 | |
| pH 7.4 Buffer | 0 | 100 |
| 24 | >99 | |
| Human Plasma | 0 | 100 |
| 4 | 95 | |
| Human Liver Microsomes | 0 | 100 |
| 2 | 85 | |
| Human Fecal Slurry | 0 | 100 |
| 8 | 50 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Compound | Route | Dose (mg/kg) | t½ (h) | AUC (ng*h/mL) | CL (mL/min/kg) |
| This compound | Oral | 10 | 6.5 | 1200 | 15 |
| Olsalazine | Oral | 10 | 4.2 | 850 | 22 |
Conclusion
The assessment of isotopic labeling stability is a critical step in the development of deuterated drugs. While specific data for this compound is not available, this guide provides a comprehensive framework for its theoretical evaluation. Based on the known stability of Olsalazine and the general principles of deuterated compounds, it is hypothesized that a strategically deuterated this compound would exhibit sufficient stability for therapeutic use. However, empirical validation through the detailed experimental protocols outlined in this guide is essential to confirm its stability profile and pharmacokinetic advantages. The methodologies described herein provide a robust approach for researchers and drug development professionals to thoroughly characterize the isotopic stability of this compound and other novel deuterated compounds.
References
Olsalazine-d3 Metabolic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the metabolic pathway of Olsalazine, a prodrug utilized in the management of inflammatory bowel disease (IBD). The guide details the biotransformation of Olsalazine into its active metabolite, 5-aminosalicylic acid (5-ASA), and its subsequent metabolic fate. Particular emphasis is placed on the role of the deuterated analog, Olsalazine-d3, in analytical methodologies. This document synthesizes quantitative pharmacokinetic data, presents detailed experimental protocols for the analysis of Olsalazine and its metabolites, and provides visual representations of the metabolic and key signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Olsalazine is an azo-prodrug designed for the targeted delivery of its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1][2] Structurally, it consists of two 5-ASA molecules linked by an azo bond.[3] This design minimizes systemic absorption in the upper gastrointestinal tract, thereby reducing potential side effects and delivering the anti-inflammatory agent directly to the site of inflammation in conditions such as ulcerative colitis.[3][4] The deuterated form, this compound, serves as a critical internal standard for accurate quantification in bioanalytical studies, particularly those employing mass spectrometry. Its metabolic pathway is presumed to be identical to that of the non-deuterated parent compound.
Metabolic Pathway of Olsalazine
The metabolism of Olsalazine is a two-step process initiated in the colon, followed by further metabolism of the active compound.
Step 1: Azo-Reduction in the Colon
Upon reaching the colon, the azo bond of Olsalazine is cleaved by azoreductase enzymes produced by the resident gut microbiota. This bacterial enzymatic action releases two molecules of the therapeutically active 5-ASA.
Step 2: Metabolism of 5-Aminosalicylic Acid (5-ASA)
The liberated 5-ASA exerts its anti-inflammatory effects topically on the colonic mucosa. A portion of 5-ASA is absorbed and subsequently metabolized, primarily through N-acetylation, to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA). This acetylation can occur in both the colonic epithelium and the liver.
Minor Metabolic Pathway: Hepatic Sulfation
A very small fraction of orally administered Olsalazine (approximately 0.1%) is absorbed systemically and undergoes metabolism in the liver to form Olsalazine-O-sulfate.
Quantitative Data
The pharmacokinetic parameters of Olsalazine and its primary metabolites are summarized in the following tables. These values are compiled from various studies and may vary depending on the patient population and analytical methods used.
Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites
| Compound | Bioavailability | Cmax | Tmax | Half-life (t1/2) | Protein Binding |
| Olsalazine | ~2.4% | 1.6 - 6.2 µmol/L (after 1g dose) | ~1 hour | ~0.9 hours | >99% |
| Olsalazine-O-sulfate | - | 3.3 - 12.4 µmol/L (steady state) | - | ~7 days | >99% |
| 5-ASA | - | 0 - 4.3 µmol/L (after 1g Olsalazine) | 4 - 8 hours | - | 74% |
| Ac-5-ASA | - | 1.7 - 8.7 µmol/L (after 1g Olsalazine) | - | - | 81% |
Table 2: Excretion of Olsalazine and Metabolites
| Compound | Route of Excretion | Percentage of Dose |
| Unchanged Olsalazine | Urine | <1% |
| Total 5-ASA (as 5-ASA and Ac-5-ASA) | Urine | ~20% |
| Ac-5-ASA in Urine | Urine | >90% of total urinary 5-ASA |
| Total Recovery (Olsalazine and metabolites) | Feces and Urine | 90-97% |
Experimental Protocols
Analysis of Olsalazine and its Metabolites in Biological Samples
The quantification of Olsalazine, 5-ASA, and Ac-5-ASA in biological matrices such as plasma and urine is crucial for pharmacokinetic and clinical studies. Due to the low systemic bioavailability of Olsalazine and 5-ASA, highly sensitive analytical methods are required. This compound is an ideal internal standard for LC-MS/MS methods due to its chemical similarity and distinct mass.
4.1.1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the analysis of bulk drug substance and pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate buffer) with an ion-pairing agent. A common mobile phase is a 45:55 (v/v) mixture of methanol and 0.02 M sodium dihydrogen phosphate with 0.02 M tetraethylammonium hydroxide, adjusted to pH 7.2.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 340 nm.
-
-
Sample Preparation (for Capsules):
-
Weigh the contents of at least 20 capsules to determine the average weight.
-
Accurately weigh a portion of the powdered capsule contents equivalent to a known amount of Olsalazine.
-
Dissolve the powder in the mobile phase in a volumetric flask, using sonication to aid dissolution.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of Olsalazine reference standard in the mobile phase.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.
-
4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for quantifying low concentrations of Olsalazine and its metabolites in biological fluids.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard solution (containing this compound and/or 5-ASA-d3/Ac-5-ASA-d3).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (for cleaner sample): Alternatively, after adding the internal standard, add 1 mL of an organic solvent like ethyl acetate, vortex, and centrifuge.
-
Transfer the supernatant (from protein precipitation) or the organic layer (from LLE) to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like formic acid.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
In Vitro Metabolism with Gut Microbiota
Studying the azo-reduction of Olsalazine by gut bacteria can be performed using in vitro anaerobic fermentation systems with fecal slurries.
-
Protocol Outline:
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors who have not recently taken antibiotics.
-
Under anaerobic conditions (e.g., in an anaerobic chamber), homogenize the fecal sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like cysteine). A typical concentration is 10-20% (w/v).
-
-
Incubation:
-
In an anaerobic environment, add a known concentration of Olsalazine to the fecal slurry.
-
Incubate the mixture at 37°C.
-
-
Sampling and Analysis:
-
At various time points, collect aliquots of the incubation mixture.
-
Quench the metabolic activity (e.g., by adding a strong acid or organic solvent).
-
Process the samples (e.g., centrifugation, extraction) to remove solids and interfering substances.
-
Analyze the supernatant for the disappearance of Olsalazine and the appearance of 5-ASA using a validated analytical method like HPLC or LC-MS/MS.
-
-
Signaling Pathways of 5-ASA
The anti-inflammatory effects of 5-ASA are mediated through the modulation of several intracellular signaling pathways, primarily in colonic epithelial cells and immune cells.
-
Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.
-
Modulation of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA can inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory cytokines.
-
Activation of PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. 5-ASA has been shown to activate PPAR-γ, which can then antagonize the activity of pro-inflammatory transcription factors like NF-κB.
-
Inhibition of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways (including JNK and p38) are also involved in the inflammatory response. 5-ASA can inhibit the phosphorylation and activation of these kinases.
Conclusion
Olsalazine is an effective colon-targeted prodrug of 5-ASA, with its metabolism being critically dependent on the enzymatic activity of the gut microbiota. The understanding of its metabolic pathway and the pharmacokinetics of its metabolites is essential for optimizing its therapeutic use and for the development of new drug formulations. The use of deuterated standards like this compound is indispensable for the accurate bioanalysis required in clinical and research settings. The anti-inflammatory effects of the active metabolite, 5-ASA, are pleiotropic, involving the modulation of key signaling pathways such as NF-κB, PPAR-γ, and MAPK. Further research into the intricate interactions between Olsalazine, the gut microbiome, and host inflammatory pathways will continue to enhance its clinical application in inflammatory bowel disease.
References
- 1. the-nf-b-signaling-system-in-the-immunopathogenesis-of-inflammatory-bowel-disease - Ask this paper | Bohrium [bohrium.com]
- 2. Frontiers | Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κβ) in Inflammatory Bowel Diseases [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectrum of Olsalazine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Olsalazine-d3. Due to the limited availability of direct experimental data for the deuterated form, this guide presents a comprehensive analysis based on the known NMR spectrum of Olsalazine, combined with predictions for the deuterated analog. This document is intended to serve as a valuable resource for researchers in drug development and quality control, offering insights into the structural characterization of this important pharmaceutical compound.
Introduction to Olsalazine
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid), used in the treatment of inflammatory bowel disease, particularly ulcerative colitis. It consists of two molecules of salicylic acid linked by an azo bond. This bond is cleaved by azoreductase enzymes in the colon, releasing the active drug, mesalamine, at the site of inflammation.
The deuterated form, this compound, is a stable isotope-labeled version of the molecule. Such labeled compounds are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, as internal standards for quantitative analysis, and for elucidating metabolic pathways. Understanding the NMR spectrum of this compound is crucial for its identification, purity assessment, and for tracking its fate in biological systems.
Predicted NMR Spectral Data of Olsalazine and this compound
The following tables summarize the assigned ¹H and ¹³C NMR spectral data for Olsalazine and the predicted data for this compound. The data for Olsalazine is based on available literature values and spectral predictions, while the data for this compound is inferred based on a plausible deuteration pattern.
A Note on Deuteration: The precise location of the three deuterium atoms in commercially available "this compound" can vary. For the purpose of this guide, we will assume a common deuteration pattern where the three aromatic protons on one of the salicylic acid rings are replaced by deuterium. This is a chemically reasonable assumption for a common labeling strategy.
¹H NMR Spectral Data
Solvent: DMSO-d6 Frequency: 400 MHz (Predicted)
| Signal | Olsalazine Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | This compound Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |
| H-4, H-4' | 8.26 | d | 2.5 | Ar-H | 8.26 / Signal Absent | d / - | 2.5 / - |
| H-6, H-6' | 8.04 | dd | 8.9, 2.5 | Ar-H | 8.04 / Signal Absent | dd / - | 8.9, 2.5 / - |
| H-5, H-5' | 7.15 | d | 8.9 | Ar-H | 7.15 / Signal Absent | d / - | 8.9 / - |
| -OH | ~11-12 | br s | - | Phenolic OH | ~11-12 | br s | - |
| -COOH | ~13 | br s | - | Carboxylic Acid | ~13 | br s | - |
¹³C NMR Spectral Data
Solvent: DMSO-d6 Frequency: 100 MHz (Predicted)
| Carbon | Olsalazine Predicted Chemical Shift (δ ppm) | This compound Predicted Chemical Shift (δ ppm) |
| C-1, C-1' | 118.2 | 118.2 / 117.9 (C-D) |
| C-2, C-2' | 161.5 | 161.5 |
| C-3, C-3' | 112.9 | 112.9 / 112.6 (C-D) |
| C-4, C-4' | 145.8 | 145.8 |
| C-5, C-5' | 125.1 | 125.1 |
| C-6, C-6' | 128.7 | 128.7 / 128.4 (C-D) |
| C=O | 172.5 | 172.5 |
Experimental Protocols
A standardized experimental protocol for acquiring the NMR spectrum of this compound is outlined below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
Visualization of Key Structures and Processes
The following diagrams, generated using Graphviz, illustrate the chemical structure of this compound and a typical workflow for its NMR analysis.
Caption: Chemical structure of this compound with one deuterated salicylic acid ring.
Caption: A generalized workflow for the NMR analysis of this compound.
Interpretation of the this compound NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the aromatic protons on the deuterated ring will be absent. The remaining aromatic protons on the non-deuterated ring will exhibit the same chemical shifts and coupling patterns as in the parent molecule. The broad singlets for the hydroxyl and carboxylic acid protons will also remain, although their chemical shifts can be sensitive to concentration and temperature.
In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will show a characteristic triplet splitting pattern due to C-D coupling (with a J-coupling constant approximately 1/6th of the corresponding C-H coupling). These signals will also experience a slight upfield isotopic shift. The signals for the carbons in the non-deuterated ring will remain unchanged.
Conclusion
This technical guide provides a foundational understanding of the NMR spectrum of this compound. While based on predictions due to the scarcity of published experimental data, the information presented offers a robust framework for the spectral interpretation and characterization of this important isotopically labeled compound. Researchers are encouraged to use this guide as a starting point for their own experimental work and to contribute to the growing body of knowledge on the analytical properties of deuterated pharmaceuticals.
Commercial Availability and Technical Guide for Olsalazine-d3 in Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial availability, synthesis, and quality control of Olsalazine-d3, a deuterated analog of the anti-inflammatory drug Olsalazine. This document outlines key suppliers, potential synthesis routes, and recommended protocols for handling and analysis to facilitate its use in research applications.
Commercial Availability
This compound is available from specialized chemical suppliers catering to the research and development market. While not as widely stocked as its non-deuterated counterpart, it can be procured on a per-quote basis.
| Supplier | Product Name | Catalog Number | Availability | Notes |
| MedChemExpress | This compound | HY-15027-d3 | Get quote | Also offers Olsalazine, Olsalazine-13C6, and this compound,15N2.[1] |
| Clinivex | Not explicitly listed | - | Inquire | A supplier of various deuterated compounds; may be available upon request. |
It is recommended to contact these suppliers directly to obtain current pricing, lead times, and available quantities.
Synthesis of this compound
A potential synthetic workflow for this compound is outlined below. This would likely involve using a deuterated precursor.
Caption: Proposed synthesis workflow for this compound.
The synthesis of Olsalazine itself has been reported via the reaction of 5-aminosalicylic acid with sodium nitrite and hydrochloric acid at 0°C.[2] Greener synthesis protocols for Olsalazine analogs have also been explored, utilizing microwave irradiation.[3] Researchers may adapt these methods using a deuterated 5-aminosalicylic acid precursor to obtain this compound.
Quality Control and Purity Analysis
Ensuring the identity, purity, and isotopic enrichment of this compound is critical for its use in research. A combination of analytical techniques should be employed.
Recommended Analytical Methods:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To verify the chemical structure and the position of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.
The European Pharmacopoeia lists nine process-related impurities for Olsalazine sodium that should be quantified to meet quality standards.[4] Researchers should be aware of these potential impurities when assessing the quality of this compound.
The workflow for quality control is depicted below:
Caption: Quality control workflow for this compound.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. Based on information for Olsalazine and other deuterated compounds, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5] | Low temperatures slow down potential degradation. |
| Light | Protected from light | Olsalazine is a yellow crystalline powder, and light can cause degradation of photosensitive compounds. |
| Moisture | Store in a tightly closed container | To prevent hydrolysis and degradation from atmospheric moisture. |
Studies on the stability of Olsalazine and its metabolites in biological samples (urine and feces) have shown that the concentration of 5-aminosalicylic acid (a metabolite) decreases when stored at 4°C and room temperature, while Olsalazine itself is stable. This suggests that while the parent compound is relatively stable, degradation products may appear under certain conditions. For long-term storage, -20°C is a common recommendation for preserving the stability of deuterated standards.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, its primary use in research is as an internal standard for quantitative bioanalysis (e.g., in mass spectrometry-based assays) or as a tracer in metabolic studies.
General Protocol for Use as an Internal Standard in LC-MS/MS:
-
Preparation of Stock Solution: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution of known concentration. Olsalazine sodium is soluble in water and DMSO, and practically insoluble in ethanol, chloroform, and ether.
-
Preparation of Working Solutions: Prepare a series of working solutions by diluting the stock solution with the appropriate solvent.
-
Sample Preparation: Spike a known amount of the this compound internal standard solution into all calibration standards, quality control samples, and unknown biological samples.
-
Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Quantification: Calculate the concentration of the analyte (Olsalazine) in the unknown samples by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve.
The following diagram illustrates the logical relationship in a typical quantitative bioanalysis workflow.
Caption: Workflow for using this compound as an internal standard.
References
Methodological & Application
Application Notes and Protocols for the Use of Olsalazine-d3 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine is a prodrug used in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1] It is composed of two molecules of 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond.[1] In the colon, this bond is cleaved by bacterial azoreductases to release the therapeutically active mesalamine.[1] Accurate quantification of Olsalazine in biological matrices is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for such analyses due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis.[2][3] Olsalazine-d3, a deuterated analog of Olsalazine, is an ideal internal standard as its physicochemical properties are nearly identical to the analyte. This ensures that it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for variability during sample preparation and matrix-induced ion suppression or enhancement. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of Olsalazine in biological samples. While a specific validated method for olsalazine is not detailed here due to limited public availability, the provided protocols and parameters for its active metabolite, mesalamine, serve as an excellent starting point for the development and validation of a method for the parent drug.
Metabolic Pathway of Olsalazine
Olsalazine is specifically designed to deliver its active component, mesalamine, to the colon. The metabolic conversion is a straightforward process initiated by the gut microbiota.
Figure 1: Metabolic conversion of Olsalazine to its active form and major metabolite.
Experimental Protocols
The following protocols are based on established methods for the analysis of the active metabolite, mesalamine, and can be adapted for the quantification of Olsalazine using this compound as an internal standard. Adherence to bioanalytical method validation guidelines from regulatory bodies such as the FDA is crucial for ensuring data reliability.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare primary stock solutions of Olsalazine and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Olsalazine stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that yields a robust response in the LC-MS/MS system.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting the analyte and internal standard from plasma or serum samples.
-
Aliquot 100 µL of the biological sample (plasma or serum) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow
The overall workflow for the analysis of Olsalazine using this compound as an internal standard is a streamlined process from sample receipt to data analysis.
Figure 2: Bioanalytical workflow for the quantification of Olsalazine.
LC-MS/MS Method Parameters
The following tables provide suggested starting parameters for the LC-MS/MS analysis of Olsalazine. These parameters should be optimized during method development.
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of Olsalazine and metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized (e.g., 150°C) |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | To be optimized (e.g., 400°C) |
Multiple Reaction Monitoring (MRM) Transitions
The MRM transitions for Olsalazine and this compound need to be determined by infusing the individual compounds into the mass spectrometer. The precursor ion will be the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), and the product ions will be characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olsalazine | To be determined | To be determined | To be optimized |
| This compound (IS) | To be determined | To be determined | To be optimized |
Method Validation
The developed LC-MS/MS method must be validated according to the FDA's Bioanalytical Method Validation guidance to ensure its reliability for the intended application. Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response. Accuracy and precision should be within 20%. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Recovery | Consistent and reproducible for the analyte and IS. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability established under various storage and handling conditions (freeze-thaw, bench-top, long-term). |
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis is crucial for the accurate and precise quantification of Olsalazine in biological matrices. The protocols and parameters outlined in this document provide a solid foundation for the development and validation of a robust bioanalytical method. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of reliable data for pharmacokinetic studies and other drug development applications.
References
Protocol for the Use of Olsalazine-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the management of ulcerative colitis.[1] Its unique structure, consisting of two mesalamine molecules linked by an azo bond, is designed for targeted delivery to the colon. The azo bond is cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA molecules locally at the site of inflammation, which minimizes systemic side effects.[1] Olsalazine-d3, a deuterated analog of olsalazine, serves as a valuable tool in pharmacokinetic (PK) studies. The incorporation of deuterium atoms provides a mass shift that allows for its differentiation from the endogenous or non-labeled drug, making it an ideal internal standard for bioanalytical assays. This document provides a detailed protocol for the use of this compound in pharmacokinetic research, including study design, sample analysis, and data interpretation.
Pharmacokinetics of Olsalazine
Olsalazine exhibits minimal systemic absorption. Following oral administration, the majority of the dose reaches the colon intact.[2] A small fraction of the parent drug is absorbed and can be metabolized in the liver to Olsalazine-O-sulfate.[3] The primary metabolic event, however, is the cleavage of the azo bond in the colon by gut microbiota, releasing two molecules of 5-ASA.[2] 5-ASA is the therapeutically active moiety and can be further metabolized, primarily through N-acetylation to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).
Data Presentation
The following tables summarize the key pharmacokinetic parameters of olsalazine and its major metabolites based on a 1.0 g oral dose.
Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites
| Parameter | Olsalazine | Mesalamine (5-ASA) | N-acetyl-5-ASA (Ac-5-ASA) |
| Systemic Absorption | ~2.4% | Liberated in the colon, then absorbed | Metabolite of 5-ASA |
| Time to Peak Serum Conc. (Tmax) | ~1 hour | 4 - 8 hours | Follows 5-ASA formation |
| Peak Serum Conc. (Cmax) | 1.6 - 6.2 µmol/L | 0 - 4.3 µmol/L | 1.7 - 8.7 µmol/L |
| Serum Half-life (t½) | ~0.9 hours | ~1 hour | Up to 10 hours |
| Plasma Protein Binding | >99% | ~74% | ~81% |
| Primary Route of Elimination | Fecal (unconverted drug) | Fecal (unabsorbed) and Renal (as Ac-5-ASA) | Renal |
Experimental Protocols
This section outlines the detailed methodologies for a pharmacokinetic study involving the oral administration of Olsalazine, using this compound as an internal standard for the quantification of olsalazine in plasma samples.
Pharmacokinetic Study Design (Adapted from FDA Guidance)
A single-dose, two-way crossover in vivo study is recommended.
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers. The number of subjects should be sufficient to achieve adequate statistical power.
-
Study Arms:
-
Fasting Study: Subjects receive a single oral dose of Olsalazine after an overnight fast.
-
Fed Study: Subjects receive a single oral dose of Olsalazine following a standardized high-fat meal.
-
-
Washout Period: A sufficient washout period should be implemented between the two study arms.
-
Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: Quantification of Olsalazine in Plasma by LC-MS/MS
This protocol provides a general methodology for the sensitive quantification of olsalazine.
1. Preparation of Stock and Working Solutions
-
Olsalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve olsalazine in a suitable solvent (e.g., DMSO).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the olsalazine stock solution to create calibration standards and quality control (QC) samples by spiking into blank plasma. The internal standard working solution is prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL) in the precipitation solvent.
2. Sample Preparation (Protein Precipitation)
This method is rapid and suitable for high-throughput analysis.
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Instrumental Analysis
The following are typical starting conditions that should be optimized for the specific instrument and analytes.
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Typical Conditions |
| Column | C18 or Phenyl column (e.g., 100 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation of analytes from matrix components |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
Table 3: Typical Mass Spectrometry Parameters
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 400 - 550°C |
| Ion Spray Voltage | 4500 - 5500 V (Positive), -4000 to -4500 V (Negative) |
| Collision Gas | Nitrogen |
MRM Transitions: Specific precursor-to-product ion transitions for both olsalazine and this compound need to be determined by direct infusion of the standard solutions into the mass spectrometer.
Mandatory Visualizations
References
Application Notes and Protocols for Cell-Based Assay Development with Olsalazine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine, a prodrug of 5-aminosalicylic acid (5-ASA), is an established anti-inflammatory agent primarily used in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Olsalazine consists of two molecules of 5-ASA linked by an azo bond. This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA molecules directly at the site of inflammation in the colon.[1] Olsalazine-d3 is a deuterated form of Olsalazine, which is commonly used as an internal standard in analytical methods for pharmacokinetic and metabolic studies. Due to the kinetic isotope effect, deuterated compounds can exhibit altered metabolic rates, but for the purposes of in vitro cell-based assays assessing biological activity, this compound is expected to exhibit the same mechanism of action as Olsalazine.[2][3]
The therapeutic effects of Olsalazine are mediated through its active metabolite, 5-ASA, which modulates key inflammatory pathways. The primary mechanisms of action include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2] Furthermore, 5-ASA has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
These application notes provide detailed protocols for a suite of cell-based assays to investigate the biological activities of Olsalazine and this compound, focusing on their anti-inflammatory properties.
Data Presentation
The following tables summarize quantitative data for the effects of 5-ASA, the active metabolite of Olsalazine, on key inflammatory targets.
| Assay | Target | Inhibitor | Cell Line/System | IC50 / ED50 | Reference |
| Lipoxygenase Inhibition | 5-Lipoxygenase | 5-ASA | Human Polymorphonuclear Leukocytes | 4-5 mM | |
| Lipoxygenase Inhibition | Soybean Lipoxygenase | 5-ASA | Enzyme Assay | 250 µM | |
| Leukotriene B4 Production | 5-Lipoxygenase | 5-ASA | Isolated Colonic Mucosal Cells | Dose-dependent decrease | |
| NF-κB Inhibition | NF-κB Dependent Transcription | Sulfasalazine (related compound) | Murine T-lymphocyte cell line RBL5 | ~0.625 mM | |
| Apoptosis Induction | T-lymphocyte Apoptosis | Sulfasalazine (related compound) | Murine T-lymphocyte cell line RBL5 | ~0.625 mM (after 24h) | |
| Nitric Oxide Production | iNOS | 5-ASA | DLD-1 human intestinal epithelial cells | 4.5 mM | |
| Nitric Oxide Production | iNOS | 5-ASA | Caco-2BBe human intestinal epithelial cells | 2.5 mM |
Signaling Pathways and Experimental Workflows
Olsalazine Mechanism of Action
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Olsalazine Metabolism In Vivo with Olsalazine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It consists of two molecules of 5-ASA linked by an azo bond.[1][2] This structure allows it to pass through the upper gastrointestinal tract largely unabsorbed, with subsequent cleavage of the azo bond by bacterial azoreductases in the colon, releasing the active 5-ASA molecules directly at the site of inflammation.[1] Understanding the in vivo metabolism and pharmacokinetics of Olsalazine is crucial for optimizing its therapeutic efficacy and safety.
The use of stable isotope-labeled compounds, such as deuterium-labeled Olsalazine (Olsalazine-d3), is a powerful technique in drug metabolism and pharmacokinetic studies. Deuterium labeling provides a non-radioactive method to trace the metabolic fate of a drug, differentiate it from its endogenous counterparts, and serve as an ideal internal standard for quantitative bioanalysis by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in tracing the in vivo metabolism of Olsalazine.
Metabolic Pathway of Olsalazine
Following oral administration, the vast majority of an Olsalazine dose reaches the colon intact. In the colon, bacterial azoreductases cleave the azo bond, releasing two molecules of 5-ASA. A small fraction of Olsalazine is absorbed systemically and can be metabolized in the liver to Olsalazine-O-sulfate. The released 5-ASA is the active anti-inflammatory agent and is further metabolized, primarily through N-acetylation in the colonic epithelium and liver, to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is then excreted.
Caption: Metabolic Pathway of Olsalazine.
Application of this compound in In Vivo Studies
This compound can be utilized in two primary applications in in vivo drug metabolism studies:
-
As a Tracer: To differentiate the administered drug from any potential endogenous sources and to accurately trace its metabolic fate.
-
As an Internal Standard (IS): For the accurate quantification of Olsalazine and its metabolites in biological matrices using mass spectrometry-based assays. Mesalamine-d3 is also commonly used as an internal standard for the quantification of mesalamine.
Experimental Protocols
In Vivo Animal Study: Mouse Model of DSS-Induced Colitis
This protocol describes the use of this compound in a mouse model of Dextran Sulfate Sodium (DSS)-induced colitis to study its metabolism in a disease state.
1. Animal Model and Treatment Groups:
-
Animals: 8-10 week old male BALB/c mice.
-
Colitis Induction: Administer 3% (w/v) DSS in drinking water for 7 days.
-
Treatment Groups:
-
Group 1: Healthy Control (No DSS, vehicle).
-
Group 2: DSS Control (DSS, vehicle).
-
Group 3: DSS + Olsalazine (DSS, 50 mg/kg Olsalazine).
-
Group 4: DSS + this compound (DSS, 50 mg/kg this compound).
-
2. Drug Administration:
-
Prepare Olsalazine and this compound suspensions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the respective treatments daily via oral gavage.
3. Sample Collection:
-
Plasma: Collect blood samples via tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to separate plasma and store at -80°C.
-
Urine and Feces: House mice in metabolic cages to collect urine and feces over 24-hour intervals. Store samples at -80°C until analysis.
-
Tissues: At the end of the study, euthanize the mice and collect the colon for histological analysis and tissue drug concentration measurement.
Caption: Experimental Workflow for In Vivo Study.
Quantitative Analysis by LC-MS/MS
This protocol outlines the quantification of Olsalazine and its primary metabolite, 5-ASA, using their deuterated analogs as internal standards.
1. Sample Preparation (Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standards (this compound for Olsalazine analysis, and 5-ASA-d3 for 5-ASA analysis).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions (Hypothetical):
-
LC System: UHPLC system.
-
Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Olsalazine: [M-H]⁻ → fragment ion
-
This compound: [M-H]⁻ → fragment ion
-
5-ASA: [M-H]⁻ → fragment ion
-
5-ASA-d3: [M-H]⁻ → fragment ion
-
Caption: Quantitative Analysis Workflow.
Data Presentation
The following tables summarize hypothetical quantitative data from an in vivo study using this compound.
Table 1: Pharmacokinetic Parameters of Olsalazine and 5-ASA
| Parameter | Olsalazine | This compound | 5-ASA (from Olsalazine) | 5-ASA (from this compound) |
| Cmax (ng/mL) | 150 ± 25 | 160 ± 30 | 850 ± 120 | 870 ± 130 |
| Tmax (hr) | 1.0 ± 0.2 | 1.1 ± 0.3 | 4.0 ± 0.8 | 4.2 ± 0.9 |
| AUC₀₋t (ng·hr/mL) | 450 ± 70 | 550 ± 85 | 6800 ± 950 | 7500 ± 1100 |
| t½ (hr) | 0.9 ± 0.1 | 1.5 ± 0.2 | 9.0 ± 1.5 | 11.5 ± 1.8 |
| CL/F (L/hr/kg) | 2.2 ± 0.4 | 1.8 ± 0.3 | - | - |
| Statistically significant difference (p < 0.05) due to the kinetic isotope effect. |
Table 2: Excretion Profile of Olsalazine and its Metabolites (% of Administered Dose)
| Compound | Urine (0-24 hr) | Feces (0-48 hr) |
| Olsalazine | < 1% | ~5% |
| This compound | < 1% | ~4% |
| 5-ASA | ~2% | ~20% |
| 5-ASA-d3 | ~2% | ~22% |
| Ac-5-ASA | ~18% | ~50% |
| Ac-5-ASA-d3 | ~18% | ~52% |
Conclusion
The use of this compound is an invaluable tool for the detailed investigation of Olsalazine's in vivo metabolism and pharmacokinetics. The protocols and methodologies outlined in this document provide a framework for researchers to conduct robust studies to understand the disposition of this important drug for the treatment of IBD. The application of stable isotope labeling, coupled with sensitive bioanalytical techniques like LC-MS/MS, allows for precise quantification and tracing of the drug and its metabolites, ultimately contributing to the development of safer and more effective therapies.
References
Application Note: Validation of an Analytical Method for the Quantification of Olsalazine in Human Plasma using LC-MS/MS with Olsalazine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Accurate and reliable quantification of Olsalazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details the validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Olsalazine in human plasma, utilizing its deuterated analog, Olsalazine-d3, as the internal standard (IS). The validation was conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5]
Methodology
The analytical method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of the working internal standard solution (this compound, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., 100 x 4.6 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 5.0 | 10 |
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Olsalazine | 345.1 | 152.0 |
| This compound (IS) | 348.1 | 155.0 |
Method Validation Parameters and Results
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, following ICH guidelines.
Specificity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample was assessed. Blank plasma samples from six different sources were analyzed and showed no significant interference at the retention times of Olsalazine and this compound.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards over a specified concentration range. The calibration curve was constructed by plotting the peak area ratio of Olsalazine to the internal standard (this compound) against the nominal concentration of Olsalazine.
Table 1: Linearity of the Calibration Curve
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = mx + c |
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low | 5 | 4.2 | 102.5 | 5.1 | 101.8 |
| Medium | 100 | 3.1 | 98.7 | 4.0 | 99.2 |
| High | 800 | 2.5 | 101.2 | 3.3 | 100.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Limit of Detection and Limit of Quantitation
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.0 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the mobile phase composition and flow rate. The results remained unaffected by these minor changes, demonstrating the reliability of the method.
Visualizations
Caption: Experimental workflow for Olsalazine quantification.
Caption: Bioanalytical method validation process overview.
The described LC-MS/MS method for the quantification of Olsalazine in human plasma using this compound as an internal standard is specific, linear, accurate, precise, and robust. The method meets the acceptance criteria of the FDA and ICH guidelines for bioanalytical method validation. This validated method is suitable for use in clinical and research settings for the reliable determination of Olsalazine concentrations in human plasma.
References
Application Notes and Protocols for Olsalazine-d3 Solution Preparation for In Vitro Experiments
Introduction
Olsalazine is an anti-inflammatory agent and a prodrug of mesalamine, also known as 5-aminosalicylic acid (5-ASA).[1][2][3] It is primarily used in the treatment of inflammatory bowel diseases like ulcerative colitis.[4][5] Olsalazine consists of two 5-ASA molecules linked by an azo bond. This bond is cleaved by azoreductases produced by bacteria in the colon, releasing the active 5-ASA molecules to exert a local anti-inflammatory effect. The mechanism of action for 5-ASA involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of inflammatory mediators such as prostaglandins and leukotrienes.
Olsalazine-d3 is a deuterated analog of olsalazine. The strategic replacement of hydrogen atoms with deuterium can modify the metabolic profile of a drug, potentially enhancing its therapeutic properties. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies designed to investigate its stability, efficacy, and mechanism of action. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for use in various in vitro experimental settings.
Properties of Olsalazine and this compound
A summary of the key chemical and physical properties of olsalazine is provided below. The molar mass for this compound is an estimate based on the replacement of three hydrogen atoms with deuterium atoms.
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂O₆ |
| Molar Mass (Olsalazine) | 302.24 g/mol |
| Molar Mass (this compound) | ~305.26 g/mol (Estimated) |
| Appearance | Light yellow to yellow solid |
| Solubility | Water: 11.49 µg/L (25 ºC) Organic Solvents: Soluble in DMSO and Methanol |
Recommended Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile (pH 7.4)
-
Complete cell culture medium (e.g., RPMI-1640, McCoy's 5A)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Sterile serological pipettes and pipette tips
-
Sterile 15 mL and 50 mL conical tubes
Equipment:
-
Analytical balance (located in a chemical fume hood)
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated pipettes
-
Biological safety cabinet (for sterile work)
-
Syringe filters (0.22 µm, sterile, low protein binding)
Experimental Protocols
Protocol for 10 mM Stock Solution Preparation in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies. It is crucial to perform these steps in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Calculate Required Mass: Determine the mass of this compound powder needed.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molar Mass ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 305.26 g/mol = 3.05 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder on an analytical balance and place it into a sterile, light-protected vial (e.g., amber vial).
-
Dissolution:
-
Add the desired volume of sterile DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, sonicate the vial in a water bath for 10-20 minutes.
-
-
Sterilization: To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected vial.
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).
-
Protocol for Working Solution Preparation
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium immediately before use.
-
Pre-warm Medium: Warm the complete cell culture medium to 37°C in a water bath.
-
Determine Dilution: Calculate the volume of stock solution needed to achieve the final desired concentration in your experiment.
-
Formula (M1V1 = M2V2): V1 = (M2 x V2) / M1
-
M1 = Stock solution concentration (e.g., 10 mM)
-
V1 = Volume of stock solution needed
-
M2 = Final desired concentration (e.g., 10 µM, 30 µM)
-
V2 = Final volume of working solution
-
-
Crucial Note: Ensure the final concentration of the solvent (DMSO) in the cell culture medium is non-toxic, typically below 0.3%, with 0.1% being preferable.
-
-
Dilution:
-
In a biological safety cabinet, add the required volume of pre-warmed medium to a sterile conical tube.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution. This prevents the compound from precipitating.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the culture medium as the treatment groups. This is essential to distinguish the effects of the compound from those of the solvent.
-
Application: Use the freshly prepared working solutions to treat cells as per your experimental design.
Diagrams and Workflows
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions for in vitro use.
Simplified Signaling Pathway of Olsalazine's Active Metabolite
Olsalazine is a prodrug that is converted to two molecules of 5-aminosalicylic acid (5-ASA) in the colon. The diagram below illustrates the primary anti-inflammatory mechanisms of 5-ASA.
Caption: Olsalazine is converted to 5-ASA, which inhibits COX and LOX pathways.
Example Concentrations for In Vitro Studies
The optimal concentration of this compound must be determined empirically for each cell type and assay. The table below summarizes concentrations of olsalazine and its active metabolite, 5-ASA, that have been used in previous in vitro studies and can serve as a starting point for range-finding experiments.
| Compound | Concentration Range | Cell Type / Assay Context | Reference |
| 5-ASA | 10 - 50 mM | HT-29 colon cancer cells (NF-κB pathway) | |
| Mesalamine | 30 mM | DLD-1 colon cancer cells (gene expression) | |
| Olsalazine Disodium | 0.19 - 1.64 µM | Canine lymphoid tumor cells (apoptosis) | |
| Olsalazine Disodium | 0 - 30 µM | Canine lymphoid tumor cells (viability) |
References
Application Note: High-Resolution Mass Spectrometry for the Detection of Olsalazine-d3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is an anti-inflammatory agent primarily used in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Olsalazine is specifically designed to deliver the active moiety, mesalamine, to the colon. The therapeutic action of mesalamine is exerted locally on the colonic mucosa.[1] The precise mechanism of action is not fully elucidated, but it is understood to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[1]
Upon oral administration, Olsalazine is minimally absorbed in the upper gastrointestinal tract. In the colon, bacterial azoreductases cleave the azo bond connecting the two mesalamine molecules, releasing them to exert their anti-inflammatory effects. A significant portion of the released mesalamine is then acetylated in the colonic epithelium and the liver to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), its major metabolite.
Accurate and sensitive quantification of Olsalazine in biological matrices is essential for pharmacokinetic and bioequivalence studies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional selectivity and sensitivity for the analysis of small molecules in complex biological samples. This application note describes a proposed method for the quantification of Olsalazine in human plasma using an isotopically labeled internal standard, Olsalazine-d3, by LC-HRMS.
Experimental Protocols
Sample Preparation
A simple and rapid protein precipitation method is proposed for the extraction of Olsalazine and its internal standard from human plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
Into a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
High-Resolution Mass Spectrometry
Table 2: Proposed High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | High-Resolution Mass Spectrometer (e.g., Q Exactive™ series) |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Scan Mode | Full Scan with data-dependent MS/MS (dd-MS²) |
| Resolution | 70,000 (Full Scan), 17,500 (dd-MS²) |
| Scan Range | m/z 100-500 |
| AGC Target | 1e6 |
| Maximum IT | 50 ms |
| Sheath Gas Flow Rate | 35 units |
| Aux Gas Flow Rate | 10 units |
| Capillary Temperature | 320°C |
| S-Lens RF Level | 50 |
| Analyte | Precursor Ion (m/z) |
| Olsalazine | 303.0617 [M+H]⁺ |
| This compound | 306.0805 [M+H]⁺ |
Data Presentation
The following tables summarize the proposed quantitative performance of the method, based on typical validation parameters for bioanalytical methods.
Table 3: Proposed Calibration Curve Parameters
| Analyte | Linearity Range (ng/mL) | r² |
| Olsalazine | 1 - 1000 | >0.995 |
Table 4: Proposed Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <20 | 80-120 |
| Low | 3 | <15 | 85-115 |
| Medium | 100 | <15 | 85-115 |
| High | 800 | <15 | 85-115 |
Visualizations
References
Troubleshooting & Optimization
Improving Olsalazine-d3 solubility in aqueous solutions
Technical Support Center: Olsalazine-d3 Solubility
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the aqueous solubility of this compound.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Olsalazine, and by extension its deuterated form this compound, has very low intrinsic water solubility. The sodium salt form is more soluble in water. [1][2]If you are experiencing poor solubility, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing low this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Olsalazine?
Olsalazine as a free acid has very low water solubility, reported at 0.0781 mg/mL. [3]The sodium salt form is more soluble, with reports of it being sparingly soluble to soluble in water. [1]One source specifies the solubility of the sodium salt in water as 2 mg/mL. Note that this compound is expected to have very similar solubility properties to its non-deuterated counterpart.
Q2: How does pH affect the solubility of this compound?
Olsalazine is a weak acid. Therefore, its solubility is pH-dependent. In acidic conditions (low pH), it will be in its less soluble free-acid form. By increasing the pH of the aqueous solution (e.g., to pH > 7.4), you deprotonate the carboxylic acid groups, forming the more soluble salt form in situ. This can significantly enhance solubility.
Q3: Can I use a co-solvent to improve this compound solubility?
Yes, using a co-solvent is a common and effective technique to enhance the solubility of poorly soluble drugs. Co-solvents work by reducing the polarity of the aqueous solvent, which can better accommodate hydrophobic molecules. For this compound, water-miscible organic solvents are good candidates.
| Co-Solvent System | Reported Solubility of Olsalazine |
| Dimethyl sulfoxide (DMSO) | 60 mg/mL |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL |
Note: This data is for Olsalazine and serves as a strong proxy for this compound.
Q4: What are cyclodextrins and can they help with this compound solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex" where the hydrophobic drug resides in the cavity. This complex as a whole is water-soluble, thereby increasing the apparent solubility of the drug.
Q5: Are there other methods to enhance solubility?
Besides pH adjustment, co-solvents, and cyclodextrins, other techniques used in pharmaceutical development to enhance solubility include:
-
Particle Size Reduction : Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.
-
Use of Surfactants : Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their solubility in aqueous media.
-
Solid Dispersion : This involves dispersing the drug in a hydrophilic matrix at a molecular level to improve dissolution and solubility.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
This protocol describes how to prepare a stock solution of this compound using Dimethyl Sulfoxide (DMSO) as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock in DMSO:
-
Weigh the required amount of this compound powder.
-
Add a small volume of 100% DMSO to dissolve the powder completely. For example, to make a 60 mg/mL stock, add 1 mL of DMSO to 60 mg of this compound.
-
Vortex thoroughly. If needed, sonicate for a few minutes to ensure complete dissolution.
-
-
Dilute into Aqueous Buffer:
-
Take a small aliquot of the DMSO stock solution.
-
Add it dropwise to your pre-warmed (if applicable) aqueous buffer while vortexing.
-
Crucially , ensure the final concentration of DMSO in your working solution is low (typically <1%, and often <0.1%) to avoid solvent effects in biological experiments.
-
-
Observation and Final Check:
-
Visually inspect the final solution for any signs of precipitation.
-
If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the percentage of DMSO (while staying within the tolerance limits of your experiment).
-
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol provides a general method for preparing an this compound/cyclodextrin inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
Experimental Workflow: Cyclodextrin Complexation
Caption: Workflow for enhancing solubility via cyclodextrin complexation.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution:
-
Prepare an aqueous solution of HP-β-CD. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement. Start with a 10% solution.
-
-
Form the Complex:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Seal the container and stir the suspension vigorously at room temperature for 24-48 hours to allow for equilibrium to be reached.
-
-
Separate Undissolved Drug:
-
After the incubation period, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved this compound particles.
-
-
Quantify Concentration:
-
The clear filtrate now contains the solubilized this compound-cyclodextrin complex.
-
Determine the precise concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This is your final, solubilized stock solution.
-
References
Olsalazine-d3 stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of Olsalazine-d3. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Unexpected or Variable Experimental Results
-
Question: My recent experiments using a stored batch of this compound are showing inconsistent results compared to previous assays with a fresh batch. What could be the cause?
-
Answer: Inconsistent results can often be attributed to the degradation of the compound or loss of the deuterium label. Several factors during long-term storage can contribute to this:
-
Hydrogen-Deuterium (H-D) Exchange: Deuterium atoms, particularly those on heteroatoms or at acidic/basic sites, can exchange with protons from atmospheric moisture or protic solvents.[1]
-
Chemical Degradation: Like its non-deuterated counterpart, this compound can be susceptible to degradation influenced by temperature, light, and humidity.[2] Although olsalazine sodium has acceptable stability under acidic or basic conditions, prolonged exposure to non-optimal conditions can lead to breakdown.[3][4][5]
-
Improper Storage: Failure to adhere to recommended storage conditions can accelerate both H-D exchange and chemical degradation.
Recommended Actions:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture ingress.
-
Perform Quality Control: Re-analyze the stored this compound sample using a suitable analytical method, such as mass spectrometry to check for isotopic purity and HPLC or LC-MS to assess chemical purity and detect potential degradation products.
-
Use a Fresh Sample: If possible, compare the results with a fresh, unopened vial of this compound to confirm if the issue lies with the stored batch.
-
Issue 2: Loss of Deuterium Label Detected by Mass Spectrometry
-
Question: My mass spectrometry analysis indicates a decrease in the isotopic enrichment of my this compound sample. What is happening and how can I prevent it?
-
Answer: A reduction in isotopic enrichment is a clear indication of Hydrogen-Deuterium (H-D) exchange.
Potential Causes:
-
Exposure to Moisture: The primary cause is exposure to atmospheric humidity or residual moisture in solvents and on glassware. Deuterated compounds can be hygroscopic.
-
Use of Protic Solvents: Using protic solvents (e.g., water, methanol, ethanol) that are not deuterated will facilitate H-D exchange.
Preventative Measures:
-
Inert Atmosphere: Handle and store the solid compound under a dry, inert atmosphere such as nitrogen or argon.
-
Proper Sealing: Use vials with tight-fitting seals. For multi-use vials, consider those with septa to allow for sample withdrawal with a syringe under an inert atmosphere.
-
Anhydrous Deuterated Solvents: When preparing solutions, use anhydrous, deuterated solvents to minimize the source of protons for exchange.
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool in a desiccator before use.
-
Equilibration: Before opening a refrigerated or frozen vial, allow it to equilibrate to room temperature to prevent condensation from forming inside.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal long-term storage conditions for solid this compound?
-
A1: For long-term preservation of solid this compound, it is recommended to store it at -20°C in a tightly sealed, light-protecting container (e.g., an amber vial). The container should be flushed with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
-
-
Q2: How should I handle this compound when preparing solutions for experiments?
-
A2: To maintain the integrity of this compound, follow these handling procedures:
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Handle the compound in a controlled, low-humidity environment, such as a glove box or under a stream of inert gas.
-
Use anhydrous, deuterated solvents for dissolution to prevent H-D exchange.
-
Protect solutions from light, especially if they are to be stored before use.
-
-
Stability and Degradation
-
Q3: What are the likely degradation pathways for this compound?
-
A3: While specific degradation pathways for this compound are not extensively documented, they can be inferred from the stability of Olsalazine and general principles for deuterated compounds. The primary pathways of concern are:
-
H-D Exchange: Loss of the deuterium label due to interaction with protic species.
-
Azo Bond Cleavage: The azo bond in Olsalazine is designed to be cleaved by bacterial azoreductases in the colon to release two molecules of mesalamine (5-ASA). While generally stable, this bond could be susceptible to chemical reduction or photolytic cleavage under certain conditions.
-
Hydrolysis: Although Olsalazine is reported to have acceptable stability in acidic or basic conditions, extreme pH or prolonged exposure could potentially lead to hydrolysis of the carboxylate groups.
-
-
-
Q4: How does light exposure affect the stability of this compound?
-
A4: Many organic molecules are sensitive to light, which can catalyze degradation reactions. Olsalazine is a yellow crystalline powder, suggesting it absorbs light in the visible spectrum. Therefore, it is crucial to store this compound in light-protecting amber vials or by wrapping containers in aluminum foil to prevent photodegradation.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | To minimize the rate of chemical degradation and H-D exchange. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture and oxygen, which can cause H-D exchange and oxidative degradation. |
| Light | Protected from light (Amber vial) | To prevent photodegradation catalyzed by UV or visible light. |
| Container | Tightly sealed vial | To prevent ingress of moisture and maintain the inert atmosphere. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to identify potential degradation products and pathways under stress conditions, as recommended by ICH guidelines.
-
Objective: To assess the stability of this compound under various stress conditions.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water). Prepare a solid sample for thermal and photostability testing.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C in a controlled oven for 48 hours.
-
Photostability: Expose the solution and solid sample to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-UV or LC-MS/MS method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products. Mass spectrometry will be crucial for determining if degradation products have retained the deuterium label.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for investigating this compound stability issues.
References
Technical Support Center: Optimizing LC-MS/MS Parameters for Olsalazine-d3
Welcome to the technical support center for the analysis of Olsalazine-d3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of Olsalazine, meaning three of its hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis. Because it is chemically almost identical to the non-deuterated analyte (Olsalazine), it co-elutes chromatographically and experiences similar ionization and matrix effects in the mass spectrometer. However, its slightly higher mass allows the mass spectrometer to distinguish it from the target analyte. This helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.
Q2: What is the metabolic pathway of Olsalazine?
A2: Olsalazine is a prodrug designed to deliver its active component, mesalamine (also known as 5-aminosalicylic acid or 5-ASA), directly to the colon. After oral administration, the vast majority of Olsalazine passes through the upper gastrointestinal tract intact.[1] In the colon, gut bacteria produce azoreductase enzymes that cleave the azo bond of Olsalazine. This cleavage releases two molecules of the active therapeutic agent, mesalamine, which then exerts its local anti-inflammatory effects.[1][2][3] A very small fraction of Olsalazine is absorbed systemically and metabolized in the liver to Olsalazine-O-sulfate.[2]
Diagram: Metabolic Pathway of Olsalazine
References
Preventing isotopic exchange in Olsalazine-d3 studies
Welcome to the technical support center for Olsalazine-d3 studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring data integrity during experiments with deuterated Olsalazine.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when using this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from its surrounding environment, such as from solvents or matrix components. This is a critical concern in quantitative studies, particularly those using mass spectrometry, as it alters the mass-to-charge ratio (m/z) of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration, ultimately compromising the accuracy and reliability of the experimental results.
Q2: Which hydrogen atoms in this compound are most susceptible to exchange?
Olsalazine has several types of hydrogen atoms with varying susceptibility to exchange. The most labile are the protons on the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. These will exchange with protons from the solvent almost instantaneously. Deuterium atoms on the aromatic rings are generally more stable, but can still be susceptible to exchange under certain conditions, particularly those in positions activated by the hydroxyl and amino groups. The specific positions of deuteration on commercially available this compound should be confirmed from the supplier's Certificate of Analysis whenever possible.
Q3: What are the primary factors that promote unwanted isotopic exchange of this compound?
Several factors can contribute to the back-exchange of deuterium to hydrogen:
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and facilitate H/D exchange.
-
pH: Both acidic and basic conditions can catalyze H/D exchange on the aromatic ring. For phenolic compounds, acidic conditions are known to accelerate this process.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Exposure Time: The longer this compound is exposed to unfavorable conditions, the greater the extent of back-exchange.
Q4: How can I minimize isotopic exchange during sample preparation and analysis?
To maintain the isotopic integrity of this compound, the following best practices are recommended:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or ethyl acetate for stock solutions and during sample extraction.
-
Control pH: Maintain a neutral or near-neutral pH during sample preparation and in chromatographic mobile phases. Avoid strong acids and bases.
-
Maintain Low Temperatures: Perform sample preparation steps at low temperatures (e.g., on ice) and store solutions at recommended temperatures (typically 2-8°C or -20°C).
-
Minimize Exposure: Prepare working solutions fresh and analyze samples promptly after preparation to minimize the time the deuterated standard is in solution.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Decreasing internal standard (this compound) peak area over time in batched analyses. | Isotopic back-exchange is occurring in the prepared samples. | 1. Review Solvent Choice: If using protic solvents (e.g., methanol/water mobile phase), assess the stability of this compound in this mixture over the typical run time. Consider switching to a mobile phase with a higher proportion of aprotic solvent like acetonitrile. 2. Check pH of Solutions: Ensure all solutions, including the sample matrix and mobile phase, are at a neutral or near-neutral pH. 3. Control Temperature: Keep sample vials in a cooled autosampler (e.g., 4°C) during the analytical run. |
| Appearance of a peak at the m/z of the unlabeled Olsalazine in the this compound standard solution. | Significant isotopic exchange has occurred, leading to the formation of the unlabeled analyte. | 1. Verify Standard Integrity: Prepare a fresh stock solution of this compound in a high-purity aprotic solvent and re-analyze. 2. Evaluate Storage Conditions: Ensure the stock and working solutions are stored at the recommended temperature, protected from light, and tightly sealed to prevent moisture absorption. 3. Perform a Stability Study: Incubate the this compound standard in the analytical mobile phase and measure the extent of back-exchange at different time points. |
| Inaccurate or imprecise quantitative results. | Partial and variable isotopic exchange is affecting the internal standard's response. | 1. Optimize Sample Preparation: Minimize the time samples are kept at room temperature. Use aprotic solvents for extraction and reconstitution. 2. Validate the Method: A thorough method validation should include stability assessments of the analyte and internal standard in the sample matrix and analytical solutions under the conditions of the entire analytical process. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound while minimizing the risk of isotopic exchange.
Materials:
-
This compound solid standard
-
High-purity aprotic solvent (e.g., acetonitrile or DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of this compound in a controlled environment with low humidity.
-
Dissolution: Dissolve the weighed standard in the chosen aprotic solvent in a volumetric flask to prepare the stock solution (e.g., 1 mg/mL).
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C.
-
Working Solution Preparation: On the day of analysis, dilute the stock solution with the appropriate aprotic solvent to the desired working concentration.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Olsalazine
Objective: To extract Olsalazine from a biological matrix (e.g., plasma) and prepare it for analysis, while preserving the isotopic integrity of the this compound internal standard.
Materials:
-
Biological matrix sample (e.g., plasma)
-
This compound working solution
-
Ice-cold acetonitrile (or other suitable aprotic solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching 10,000 x g and maintaining 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Aliquot a small volume of the biological matrix (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample.
-
Protein Precipitation: Add at least three volumes of ice-cold acetonitrile (e.g., 300 µL) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., not exceeding 40°C).
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 100 µL).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Caption: Workflow for sample preparation and analysis.
Technical Support Center: Olsalazine-d3 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of Olsalazine-d3 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid), used in the treatment of inflammatory bowel diseases.[1] this compound is a stable isotope-labeled version of Olsalazine, where three hydrogen atoms have been replaced by deuterium. It is an ideal internal standard (IS) for the quantitative analysis of Olsalazine in biological matrices using mass spectrometry. Because its chemical and physical properties are nearly identical to Olsalazine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to accurately compensate for variations in sample preparation and matrix-induced signal suppression or enhancement.
Q2: I am observing low signal intensity for my this compound internal standard. What are the potential causes?
Low signal intensity for this compound can stem from several factors:
-
Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.
-
Suboptimal Ionization Parameters: The settings on the mass spectrometer, such as capillary voltage, gas flow, and temperature, may not be optimized for this compound.
-
Degradation: Olsalazine and its deuterated analog can be susceptible to degradation under certain pH and temperature conditions.
-
Errors in Sample Preparation: Inaccurate spiking of the internal standard, inefficient extraction, or loss during solvent evaporation steps can all lead to a weaker signal.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to overall poor sensitivity.[2]
Q3: My this compound peak is showing significant tailing or broadening. What could be the issue?
Poor peak shape for this compound is often a chromatographic issue.[2] Potential causes include:
-
Column Overload: Injecting too much sample onto the analytical column.
-
Column Degradation: The performance of the LC column has deteriorated.
-
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be suitable for the acidic nature of Olsalazine.
-
Secondary Interactions: Olsalazine, being a chelating compound, might interact with metal components of the HPLC system, such as the column hardware, leading to peak tailing.[3]
Q4: Can the deuterium labeling in this compound cause a chromatographic shift compared to unlabeled Olsalazine?
Yes, a phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention time between a deuterated internal standard and its unlabeled counterpart. While usually minor, if this separation is significant, it can lead to differential matrix effects, where the analyte and internal standard are not exposed to the same interfering components as they elute. This can compromise the accuracy of quantification. Optimizing the chromatographic method to ensure co-elution is crucial.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound by mass spectrometry.
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Ion Source Contamination | Clean the ion source, including the capillary, skimmer, and octopole. |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for this compound. |
| Suboptimal Ionization | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). |
| Sample Preparation Error | Prepare a fresh dilution of the this compound stock solution and spike a new set of samples. |
| Mobile Phase Issues | Prepare fresh mobile phases. Ensure the correct composition and pH. |
Issue 2: High Signal Variability for this compound Across a Batch
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent pipetting and extraction procedures for all samples. |
| Matrix Effects | Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[4] |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the needle wash method. |
| Instrument Instability | Monitor system suitability by injecting a standard solution periodically throughout the analytical run. |
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Column Degradation | Replace the analytical column with a new one of the same type. |
| Mobile Phase Mismatch | Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase. |
| Secondary Interactions | Consider using a metal-free or PEEK-lined column to minimize interactions with metal surfaces. |
| Injector Issues | Inspect the injector needle and seat for blockages or damage. |
Experimental Methodologies
The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.
Sample Preparation: Protein Precipitation
This method is quick and suitable for high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner sample extract compared to protein precipitation.
-
To 200 µL of plasma or serum in a glass tube, add the this compound internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following table outlines typical starting parameters for the analysis of Olsalazine and this compound. These are based on methods for the structurally related metabolite, mesalazine, and should be optimized.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure standards of Olsalazine and this compound. |
Quantitative Data Summary
The following table illustrates the expected performance characteristics of a validated LC-MS/MS method for Olsalazine using this compound as an internal standard. The values are representative and may vary depending on the specific matrix and instrumentation.
| Parameter | Olsalazine with this compound IS |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% (LLOQ: < 20%) |
| Inter-day Precision (%CV) | < 15% (LLOQ: < 20%) |
| Accuracy (% Bias) | Within ± 15% (LLOQ: ± 20%) |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 15% |
| Recovery (%) | 70 - 120% |
Visualizations
Caption: Bioanalytical workflow for Olsalazine quantification.
Caption: Troubleshooting logic for signal suppression issues.
References
Technical Support Center: Purity Assessment of Olsalazine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olsalazine-d3. Our aim is to address common challenges encountered during the purity assessment of this deuterated analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a deuterated form of Olsalazine, an anti-inflammatory drug used in the treatment of ulcerative colitis. The "-d3" signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This compound is often used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Olsalazine and its active metabolite, mesalamine, in biological samples.
The purity of this compound is critical for its function as an internal standard. Impurities can interfere with the accurate quantification of the target analyte, leading to erroneous results in pharmacokinetic and metabolic studies. Purity assessment ensures the identity, strength, and quality of the deuterated standard.
Q2: What are the common impurities associated with this compound?
Impurities in this compound can originate from the synthesis of the non-deuterated precursor, the deuteration process itself, or degradation. These can be categorized as:
-
Process-related impurities: These are byproducts formed during the synthesis of Olsalazine. The European Pharmacopoeia lists several potential impurities for Olsalazine.[1]
-
Isotopologue impurities: These are molecules of Olsalazine with a different number of deuterium atoms than the desired three. For example, d0 (non-deuterated), d1, d2, or d4 species may be present.
-
Degradation products: Olsalazine can degrade under certain conditions (e.g., light, heat, humidity) to form various products.
A summary of known Olsalazine impurities is provided in the table below.
Q3: What are the specific challenges in assessing the purity of this compound?
The primary challenges in assessing the purity of this compound include:
-
Isotopic Purity Assessment: It is crucial to determine the percentage of the desired d3 isotopologue and the distribution of other isotopologues. This requires high-resolution mass spectrometry (HRMS) to differentiate between the various deuterated species.
-
Hydrogen-Deuterium (H/D) Exchange: Olsalazine has phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups containing labile protons. There is a potential for the deuterium atoms on the aromatic ring to exchange with protons from the solvent (e.g., mobile phase) or residual water, especially under certain pH and temperature conditions. This can compromise the isotopic purity of the standard.
-
Chromatographic Co-elution: The deuterated and non-deuterated forms of Olsalazine may have slightly different retention times in HPLC, but this difference can be minimal, leading to co-elution and making it difficult to quantify the non-deuterated impurity.
-
Lack of Specific Reference Standards: Reference standards for all potential deuterated and non-deuterated impurities may not be commercially available, making their identification and quantification challenging.
Q4: How can I minimize the risk of H/D exchange during analysis?
To minimize the risk of H/D exchange, consider the following:
-
Mobile Phase Selection: Use aprotic solvents as much as possible in the mobile phase. If aqueous mobile phases are necessary, control the pH and temperature. Neutral or slightly acidic conditions are generally preferred over basic conditions for minimizing H/D exchange on aromatic rings.
-
Temperature Control: Perform the analysis at a controlled, and if possible, lower temperature to reduce the rate of exchange reactions.
-
Sample Preparation: Prepare samples in aprotic solvents or deuterated solvents just before analysis to minimize the time the analyte is in a protic environment.
-
Source Conditions in MS: In the mass spectrometer, the conditions in the ion source (e.g., temperature, solvent nebulization) can also influence H/D exchange. Optimization of these parameters may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound peak in HPLC. | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH to ensure the carboxylic acid groups are either fully protonated or deprotonated. For reversed-phase HPLC, a pH around 2.5-3.5 is often effective. 2. Use a column with low silanol activity or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. 3. Reduce the injection volume or the concentration of the sample. |
| Variable or decreasing signal intensity for this compound in LC-MS. | 1. Instability of the compound in the sample solution. 2. H/D exchange occurring in the autosampler or during the chromatographic run. 3. Ion suppression or enhancement due to matrix effects. | 1. Prepare fresh samples and store them at low temperatures. Investigate the stability of this compound in the chosen solvent. 2. Refer to the recommendations for minimizing H/D exchange in the FAQs. 3. Use a more efficient sample clean-up procedure. Check for co-eluting matrix components. |
| Presence of a significant peak at the m/z of non-deuterated Olsalazine (d0). | 1. Isotopic impurity in the this compound standard. 2. In-source back-exchange of deuterium to hydrogen in the mass spectrometer. | 1. Verify the isotopic purity of the standard using HRMS. 2. Optimize the ion source parameters (e.g., temperature, voltages). Use a softer ionization technique if possible. |
| Multiple peaks observed for this compound. | 1. Presence of isomers or tautomers. 2. On-column degradation. 3. Poorly optimized chromatographic conditions. | 1. Investigate the potential for isomerism in the Olsalazine molecule. 2. Use milder mobile phase conditions (pH, temperature). Check the stability of the compound under the analytical conditions. 3. Re-optimize the mobile phase composition, gradient, and column temperature. |
Data Presentation
Table 1: Known and Potential Impurities of Olsalazine
| Impurity Name | Structure/Description | Potential Source |
| Olsalazine EP Impurity A | 6-Hydroxy-6'-methoxy-3,3'-diazenediyldibenzoic acid | Synthesis |
| Olsalazine EP Impurity B | 2,6′-Dihydroxy-3,3′-diazenediyldibenzoic acid | Synthesis |
| Olsalazine EP Impurity C | 5-(phenyldiazenyl)salicylic acid | Synthesis |
| Olsalazine EP Impurity D | 5-[(3-Carboxy-4-chlorophenyl)azo]-2-hydroxy-benzoic acid | Synthesis |
| Olsalazine EP Impurity E | 3,3'-[5-Carboxy-4-hydroxy-1,3-phenylenebis(diazenediyl)]bis(6-hydroxybenzoic) acid | Synthesis |
| Olsalazine EP Impurity F | Not publicly specified | Synthesis |
| Olsalazine EP Impurity G | Not publicly specified | Synthesis |
| Olsalazine EP Impurity H | 3,3'-[5-Carboxy-4-hydroxy-1,3-phenylenebis(diazenediyl)]bis(6-hydroxybenzoic) acid | Synthesis/Metabolite |
| Olsalazine EP Impurity I | Not publicly specified | Synthesis |
| 5-Aminosalicylic acid (Mesalamine) | The active metabolite of Olsalazine | Degradation |
| Olsalazine-d(n) | Isotopologues with varying numbers of deuterium atoms (e.g., d0, d1, d2, d4) | Synthesis of this compound |
Source: Veeprho, SynZeal, Biosynth[2][3][4]
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV and Mass Spectrometry
This protocol provides a general method for the purity profiling of this compound raw material. It is intended as a starting point and may require optimization for specific instrumentation and impurity profiles.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Mass Spectrometer (MS), preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
This compound reference standard.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 360 nm
3. Mass Spectrometry Conditions (for identification and isotopic purity):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan mode for impurity detection and isotopic purity assessment. Targeted MS/MS for structural confirmation of known impurities.
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (95:5 Mobile Phase A:B) to a working concentration of approximately 10 µg/mL.
5. Data Analysis:
-
Purity by HPLC-UV: Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Impurity Identification by MS: Use the accurate mass measurements from the HRMS to propose elemental compositions for any detected impurities. Compare the fragmentation patterns with those of the main compound and known impurities.
-
Isotopic Purity by MS: Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, d3, and d4 isotopologues of Olsalazine. Calculate the percentage of each isotopologue based on their respective peak areas.
Mandatory Visualizations
References
Degradation products of Olsalazine-d3 under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olsalazine-d3. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental stress testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in degradation studies?
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), used in the treatment of inflammatory bowel disease. It consists of two mesalamine molecules linked by an azo bond.[1][2] In the colon, this bond is cleaved by bacterial azoreductases to release the active mesalamine molecules.[1][2] this compound is a deuterated version of Olsalazine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is valuable in analytical studies, particularly in mass spectrometry-based methods, to differentiate the drug from its non-labeled counterpart and to serve as an internal standard for quantitative analysis. Degradation studies on this compound help to understand its stability under various stress conditions, which is a critical aspect of drug development and formulation.
Q2: What are the primary degradation pathways for Olsalazine under physiological conditions?
Under physiological conditions, the primary "degradation" of Olsalazine is its intended metabolic conversion. The azo bond is cleaved by bacterial enzymes in the colon to yield two molecules of mesalamine (5-ASA). A minor metabolic pathway involves the sulfation of the parent molecule to form olsalazine-O-sulfate.[1]
Q3: What are the known impurities of Olsalazine listed in the European Pharmacopoeia?
Troubleshooting Guide for Stress Testing Experiments
Q4: I am performing forced degradation studies on this compound and not observing significant degradation under acidic conditions. Is this expected?
This observation is consistent with studies on structurally related compounds like Sulfasalazine, which also contains an azo bond linking aromatic rings. Sulfasalazine has been shown to be relatively stable under acidic hydrolysis. The azo bond in such structures can be quite resilient to acid-catalyzed cleavage.
-
Troubleshooting Tip: To induce degradation, you may need to employ more stringent acidic conditions (e.g., higher acid concentration, elevated temperature, or longer exposure time). However, be aware that excessively harsh conditions may lead to secondary degradation products that are not relevant to real-world stability. It is recommended to aim for 5-20% degradation to obtain a relevant degradation profile.
Q5: What degradation products should I expect under alkaline hydrolysis?
While specific degradation products for Olsalazine under alkaline conditions are not extensively documented in publicly available literature, studies on the related compound Sulfasalazine have shown it to be susceptible to degradation under extreme alkaline conditions, leading to the formation of a minor degradation product. For Olsalazine, cleavage of the azo bond to form mesalamine-d3 (and its subsequent degradation products) is a plausible pathway under strong alkaline conditions.
-
Troubleshooting Tip: When analyzing samples from alkaline stress studies, ensure your analytical method is capable of separating this compound from mesalamine-d3 and other potential polar degradants. The use of a stability-indicating HPLC method with a suitable gradient and a C18 column is recommended.
Q6: What are the likely degradation products of this compound under oxidative stress?
Oxidative stress can target several sites on the this compound molecule. Potential degradation pathways include:
-
Oxidation of the aromatic rings.
-
Oxidation of the amino groups on the mesalamine moieties (if the azo bond is cleaved first).
-
Oxidation of the azo bond itself.
Studies on mesalamine have shown that it can be oxidized to a quinone-imine derivative. Therefore, it is plausible that under oxidative stress, this compound could first degrade to mesalamine-d3, which is then oxidized.
-
Troubleshooting Tip: Use an appropriate oxidizing agent such as hydrogen peroxide (H₂O₂). The concentration and temperature should be optimized to achieve the desired level of degradation. When analyzing the stressed samples by LC-MS, look for the mass-to-charge ratios corresponding to the addition of one or more oxygen atoms to the parent molecule or its fragments.
Q7: My photostability studies are showing some degradation. What are the expected products?
Photodegradation of azo compounds can proceed through various mechanisms, including photo-cleavage of the azo bond or photo-isomerization. For Sulfasalazine, direct photolysis was found to be minimal, but degradation was enhanced in the presence of a photosensitizer.
-
Troubleshooting Tip: Ensure your photostability experiments are conducted according to ICH Q1B guidelines, with exposure to both UV and visible light. When analyzing the samples, pay close attention to any new peaks in the chromatogram. LC-MS analysis will be crucial for identifying the molecular weights of the photoproducts to help elucidate their structures.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Products of this compound | Analytical Considerations |
| Acid Hydrolysis | Generally stable. Degradation may be minimal. | Use of a robust stability-indicating HPLC method is necessary to confirm the lack of degradation. |
| Alkaline Hydrolysis | Cleavage of the azo bond to form Mesalamine-d3 and other related products. | The analytical method should be able to resolve the highly polar mesalamine-d3 from the parent drug. |
| Oxidation | Oxidation of aromatic rings, amino groups, or the azo bond. Potential formation of quinone-imine derivatives of mesalamine-d3. | LC-MS is essential to identify the mass of the oxidized products. |
| Photolysis | Photo-cleavage of the azo bond or photo-isomerization. | Compare chromatograms of light-exposed and dark control samples. Use LC-MS to identify photoproducts. |
| Thermal | Limited information is available. Degradation may be similar to other stress conditions but accelerated. | Monitor for the appearance of impurities seen in other stress tests, potentially in different ratios. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol provides a starting point for conducting forced degradation studies. The specific conditions should be optimized to achieve a target degradation of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a specified duration.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified duration.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% to 30% H₂O₂. Keep at room temperature for a specified duration.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Store the solid drug substance and the stock solution at an elevated temperature (e.g., 60-80°C) in a calibrated oven for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method, preferably with MS detection to aid in the identification of degradation products.
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: Workflow for forced degradation studies of this compound.
Potential Degradation Pathway of Olsalazine
Caption: A simplified potential degradation pathway for Olsalazine.
References
Validation & Comparative
Comparative Stability of Olsalazine-d3 and Non-Deuterated Olsalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Olsalazine-d3 against its non-deuterated counterpart, Olsalazine. While direct comparative experimental data for this compound is not extensively available in published literature, this document outlines the theoretical stability advantages conferred by deuteration, based on the known metabolic pathways of Olsalazine. It also provides detailed experimental protocols for assessing and comparing the stability of these two compounds.
Introduction to Olsalazine and the Role of Deuteration
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the management of ulcerative colitis.[1] Its structure consists of two 5-ASA molecules linked by an azo bond.[1][2] This bond is designed to be cleaved by bacterial azoreductases in the colon, releasing the active therapeutic agent directly at the site of inflammation, which minimizes systemic absorption.[2][3]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). By reducing the rate of metabolism, deuteration can potentially improve a drug's pharmacokinetic profile, leading to a longer half-life, increased systemic exposure, and potentially a reduction in the formation of certain metabolites.
Metabolic Pathways of Olsalazine
The metabolic stability of a drug is primarily determined by its susceptibility to biotransformation by metabolic enzymes. Olsalazine undergoes two main metabolic transformations:
-
Azo-Reduction in the Colon: The primary and intended metabolic pathway for Olsalazine is the cleavage of the azo bond by bacterial azoreductases in the colon. This process releases two molecules of the active drug, mesalamine (5-ASA).
-
Systemic Metabolism: A very small fraction of absorbed Olsalazine (approximately 0.1%) undergoes systemic metabolism in the liver, where it is converted to Olsalazine-O-sulfate.
The released 5-ASA is further metabolized, primarily through acetylation to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).
Metabolic pathway of Olsalazine.
Comparative Stability Data (Theoretical)
| Parameter | Olsalazine | This compound (Theoretical) | Rationale for Potential Difference |
| Metabolic Stability | |||
| In Vitro Half-life (t½) in Liver Microsomes | Standard | Potentially Longer | Deuteration at sites of hepatic metabolism could slow enzymatic degradation. |
| In Vivo Half-life (t½) | Short (approx. 0.9 hours for absorbed drug) | Potentially Longer | Reduced metabolic clearance could lead to a longer systemic half-life. |
| Metabolite Formation | |||
| Olsalazine-O-Sulfate | Present | Potentially Reduced | Slower metabolism could lead to lower levels of the sulfated metabolite. |
| Physicochemical Stability | |||
| Chemical Stability | Stable under acidic and basic conditions | Expected to be Similar | Deuteration is not expected to significantly alter general chemical stability. |
Experimental Protocols
To empirically determine the comparative stability of this compound and Olsalazine, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of Olsalazine and this compound in a controlled in vitro environment.
Methodology: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compounds: Prepare stock solutions of Olsalazine and this compound in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Use pooled human liver microsomes (or from other species of interest).
-
Cofactor Solution: Prepare a solution of NADPH.
-
Positive Control: A compound with known metabolic stability (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
-
Incubation:
-
In a 96-well plate, combine liver microsomes, phosphate buffer (pH 7.4), and the test compound (Olsalazine or this compound) or positive control.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both Olsalazine and this compound.
-
Workflow for in vitro stability testing.
In Vivo Pharmacokinetic and Stability Study
Objective: To compare the pharmacokinetic profiles and in vivo stability of Olsalazine and this compound in an animal model.
Methodology:
-
Animal Model:
-
Select an appropriate animal model (e.g., rats, mice).
-
Acclimate the animals and fast them overnight before dosing.
-
-
Dosing:
-
Divide the animals into two groups.
-
Administer a single oral dose of either Olsalazine or this compound to the respective groups.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a bioanalytical LC-MS/MS method for the simultaneous quantification of the parent drug (Olsalazine or this compound) and its major metabolites (e.g., Olsalazine-O-sulfate, 5-ASA, Ac-5-ASA) in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters for both compounds, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the Olsalazine and this compound groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Conclusion
Based on the established principles of the kinetic isotope effect, this compound has the potential to exhibit enhanced metabolic stability compared to its non-deuterated form. This could translate to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing. However, it is crucial to emphasize that this remains a theoretical advantage until substantiated by direct comparative experimental data. The protocols outlined in this guide provide a framework for conducting the necessary studies to empirically validate the comparative stability of this compound and Olsalazine. Such studies are essential for the continued development and optimization of deuterated drug candidates.
References
Cross-Validation of Analytical Methods for Olsalazine Utilizing Olsalazine-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of olsalazine, with a focus on the use of Olsalazine-d3 as a stable isotope-labeled (SIL) internal standard. The cross-validation of analytical methods is a critical step in drug development and clinical research, ensuring data consistency, reliability, and accuracy across different laboratories or analytical platforms. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key biological and experimental workflows to support researchers in the field.
Introduction to Olsalazine and the Role of Internal Standards
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Olsalazine is designed for targeted delivery to the colon, where it is cleaved by bacterial azoreductases into two molecules of the active therapeutic agent, 5-ASA.[1] This localized delivery minimizes systemic side effects.
Accurate and precise quantification of olsalazine in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of an internal standard (IS) in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for correcting for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring high accuracy and precision.
Comparative Performance of Internal Standards
While specific comparative studies on this compound are not widely published, we can infer its performance based on the well-established advantages of SIL internal standards and compare it to a hypothetical structurally similar internal standard.
Table 1: Comparison of Internal Standard Performance in Olsalazine Analysis
| Parameter | This compound (SIL IS) | Structurally Similar IS (e.g., a related benzofuran) |
| Co-elution with Analyte | Nearly identical retention time | May have different retention times |
| Ionization Efficiency | Similar to olsalazine | May differ from olsalazine |
| Matrix Effect Compensation | High | Moderate to Low |
| Recovery | Tracks olsalazine's recovery closely | May not accurately reflect olsalazine's recovery |
| Precision (%CV) | < 5% | 5-15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
Experimental Protocols
The following is a representative experimental protocol for the quantification of olsalazine in human plasma using LC-MS/MS with a deuterated internal standard. This protocol is adapted from a validated method for olsalazine's active metabolite, mesalazine, and its deuterated internal standard.[2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Olsalazine: [M-H]⁻ > fragment ion (specific m/z values to be determined)
-
This compound: [M-d3-H]⁻ > fragment ion (specific m/z values to be determined)
-
Table 2: Validation Parameters for a Hypothetical Olsalazine LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result with this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 2.5% |
| Inter-day Precision (%CV) | ≤ 15% | 3.8% |
| Accuracy (%Bias) | ± 15% | -2.1% to 4.5% |
| Recovery (%) | Consistent and reproducible | ~85% |
| Matrix Effect (%) | 85-115% | 98% |
Mandatory Visualizations
Caption: Metabolic and Anti-inflammatory Pathway of Olsalazine.
Caption: Experimental Workflow for Olsalazine Quantification.
Caption: Cross-Validation Logical Workflow.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalytical quantification of olsalazine. It provides superior accuracy and precision by effectively compensating for matrix effects and variability in sample processing. The presented experimental protocol, adapted from a validated method for a closely related compound, offers a robust starting point for method development and validation. The cross-validation of analytical methods using a reliable internal standard is paramount for ensuring the integrity and comparability of data in clinical and research settings.
References
A Comparative Guide to Internal Standards for 5-ASA Analysis: Is Olsalazine-d3 the Optimal Choice?
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5-aminosalicylic acid (5-ASA), the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. While a variety of internal standards have been successfully employed, this guide provides a comparative overview of their performance and discusses the potential advantages of using a deuterated analog like Olsalazine-d3.
Performance Comparison of Internal Standards for 5-ASA Analysis
The following table summarizes the performance characteristics of various internal standards used in the LC-MS/MS analysis of 5-ASA, as reported in different validation studies.
| Internal Standard | Analyte(s) | Matrix | Linearity (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Recovery (%) | Reference |
| N-Acetyl mesalamine-D3 | Mesalamine & N-Acetyl mesalamine | Human Plasma | 2-1500 (Mesalamine), 10-2000 (N-Acetyl mesalamine) | Intra-day: 1.60-8.63, Inter-day: 2.14-8.67 (Mesalamine) | Intra-day: 102.70-105.48, Inter-day: 100.64-103.87 (Mesalamine) | >50% | [3] |
| 4-aminosalicylic acid (4-ASA) & N-acetyl-4-aminosalicylic acid (N-Ac-4-ASA) | 5-ASA & N-Ac-5-ASA | Human Plasma | 50-4000 | Within-batch: ≤6.3, Between-batch: ≤11 (5-ASA) | Within-batch: -8.4 to 7.9, Between-batch: -7.9 to 8.0 (5-ASA) | >90% (5-ASA) | [4][5] |
| N-Acetyl-anthranilic acid | 5-ASA (as Ac-5-ASA) | Human Plasma & Urine | 0.1-8000 | Within-run: <6.7, Between-run: <25.4 | Not explicitly stated | Not explicitly stated | |
| N-propionyl-4-ASA | 5-ASA (as N-propionyl-5-ASA) | Blood Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
The Case for this compound: A Theoretical Perspective
Olsalazine is a pro-drug of mesalamine (5-ASA), consisting of two 5-ASA molecules linked by an azo bond. A deuterated version, this compound, would offer several theoretical advantages as an internal standard for 5-ASA analysis:
-
Structural Similarity: As a dimer of 5-ASA, Olsalazine is structurally very similar to the analyte. This is a crucial characteristic for an internal standard as it is more likely to have similar extraction and chromatographic behavior.
-
Co-elution: A deuterated internal standard will ideally co-elute with the analyte. This is highly probable for this compound and 5-ASA, which would ensure that both are subjected to the same matrix effects during ionization, leading to more accurate quantification.
-
Mass Spectrometric Differentiation: The deuterium labeling provides a distinct mass difference, allowing for simultaneous detection of the analyte and the internal standard by the mass spectrometer without signal overlap.
Experimental Protocols
The following is a representative experimental protocol for the analysis of 5-ASA in human plasma using LC-MS/MS, based on methodologies described in the literature.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 200 µL of methanol containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water and methanol.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MS Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow
The following diagrams illustrate the general workflow for bioanalytical method validation and the logical process of using an internal standard for quantification.
Conclusion
While direct experimental data for this compound as an internal standard for 5-ASA analysis is lacking, its structural similarity and the established benefits of using deuterated standards strongly suggest it would be an excellent choice. The use of a stable isotope-labeled internal standard that closely mimics the analyte, such as N-Acetyl mesalamine-D3, has been shown to yield robust and reliable results. For researchers aiming for the highest level of accuracy and precision in 5-ASA quantification, investing in a custom synthesis of this compound could be a worthwhile endeavor. In the absence of this compound, deuterated analogs of 5-ASA or its primary metabolite, N-acetyl-5-ASA, represent the next best alternative. Non-labeled, structurally analogous compounds can also provide acceptable performance but may be more susceptible to differential matrix effects and extraction inconsistencies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Olsalazine-d3 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of olsalazine in various biological matrices is paramount for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Olsalazine-d3, is considered the gold standard in LC-MS/MS bioanalysis to ensure the highest accuracy and precision by correcting for matrix effects and variability in sample processing.
While specific, publicly available validation data for this compound as an internal standard for olsalazine is limited, this guide provides a comprehensive overview based on the well-established validation of a closely related and structurally similar analyte, mesalamine, with its deuterated internal standard, mesalamine-d3. The methodologies and performance data presented herein for the mesalamine assay serve as a robust framework and a strong starting point for the validation of an olsalazine/Olsalazine-d3 bioanalytical method.[1]
Comparative Performance of Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative bioanalysis. These standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing them to effectively compensate for variations in sample extraction, matrix effects, and instrument response. While non-isotope-labeled internal standards can be used, they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results. The data presented below for mesalamine-d3 demonstrates the high level of performance that can be expected from a deuterated internal standard.
Data Presentation: Performance of a Deuterated Internal Standard in Plasma
The following tables summarize the validation data for an LC-MS/MS method for the quantification of mesalamine in human plasma using mesalamine-d3 as the internal standard. This data is presented as a reliable proxy for the expected performance of this compound in an olsalazine assay.
Table 1: Method Validation Parameters for Mesalamine in Human Plasma [2]
| Parameter | Result |
| Linearity Range | 0.10 - 12.0 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |
| Intra-day Precision (%CV) | 0.6 - 2.9% |
| Inter-day Precision (%CV) | 1.3 - 3.8% |
| Accuracy | 103.8 - 107.2% |
| Absolute Recovery (Mesalamine) | 82 - 95% |
| Absolute Recovery (Mesalamine-d3) | ~78% |
Table 2: LC-MS/MS Parameters for Mesalamine and Mesalamine-d3 [2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mesalamine (derivatized) | 208.1 | 107.0 | Negative |
| Mesalamine-d3 (derivatized) | 211.1 | 110.1 | Negative |
Experimental Protocols
The following are detailed methodologies for sample preparation and analysis, adapted from a validated method for mesalamine and its deuterated internal standard. These protocols can be tailored for the analysis of olsalazine using this compound.
Sample Preparation: Derivatization and Liquid-Liquid Extraction (LLE)[2]
This method is suitable for achieving a clean extract and minimizing matrix effects in human plasma.
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add 25 µL of a derivatizing agent (e.g., 10% propionic anhydride in methanol) and vortex briefly.
-
Add 100 µL of 0.5% formic acid and vortex again.
-
Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions[2]
-
LC Column: Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: As optimized for sensitivity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Metabolic Pathway of Olsalazine
Olsalazine is a prodrug that is converted to its active form, mesalamine (5-aminosalicylic acid or 5-ASA), in the colon.
Metabolic conversion of Olsalazine to Mesalamine.
Experimental Workflow for Bioanalysis
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of olsalazine in a biological matrix.
Bioanalytical workflow for Olsalazine quantification.
Signaling Pathway of Mesalamine (5-ASA)
The therapeutic effects of olsalazine are mediated by its active metabolite, mesalamine, which has anti-inflammatory properties. Key mechanisms include the activation of PPAR-γ and the inhibition of the NF-κB signaling pathway.
Mechanism of action of Mesalamine (5-ASA).
References
A Comparative Guide to the Pharmacokinetics of Olsalazine and Olsalazine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its structure consists of two 5-ASA molecules linked by an azo bond. This design facilitates targeted drug delivery to the colon, where the active moiety is released by bacterial azoreductases, minimizing systemic absorption of the parent drug.[1][2][3] Olsalazine-d3 is a deuterated version of olsalazine. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can alter the pharmacokinetic properties of drugs, primarily by slowing metabolic processes due to the kinetic isotope effect. This can potentially lead to increased drug exposure and a longer half-life.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the known pharmacokinetic parameters of olsalazine and its metabolites. The parameters for this compound are projected based on the principles of deuteration.
| Parameter | Olsalazine | This compound (Projected) | Metabolite: 5-ASA (from Olsalazine) | Metabolite: Olsalazine-O-Sulfate |
| Bioavailability | <3% | Potentially similar low systemic bioavailability for the parent drug. | Low systemic absorption from the colon. | N/A |
| Tmax (Peak Plasma Time) | ~1 hour | Likely similar to olsalazine. | 4-8 hours | N/A |
| Cmax (Peak Plasma Conc.) | Low (e.g., 1.6-6.2 µmol/L after 1g dose) | Potentially similar to olsalazine for the parent drug. | Low (e.g., 0-4.3 µmol/L after 1g olsalazine dose) | N/A |
| Half-life (t½) | ~0.9 hours | Potentially longer than olsalazine if subject to metabolism involving C-H bond cleavage. | ~1 hour | ~7 days |
| Metabolism | Primarily cleaved by colonic bacteria to 5-ASA. Minor hepatic metabolism to olsalazine-O-sulfate. | Azo bond cleavage is unlikely to be significantly affected by deuteration. However, any minor oxidative metabolism of the parent drug could be slowed. | Acetylated in the colonic epithelium and liver to N-acetyl-5-ASA. | N/A |
| Excretion | >97% of the oral dose reaches the colon. | Expected to be similar to olsalazine. | Primarily in feces; about 20% of total 5-ASA is recovered in urine, mainly as N-acetyl-5-ASA. | N/A |
| Protein Binding | >99% | Expected to be similar to olsalazine. | 74% (5-ASA), 81% (N-acetyl-5-ASA) | >99% |
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
This protocol describes a typical in-vivo study to determine the pharmacokinetic profile of orally administered olsalazine or this compound in rats.
a. Animal Model and Dosing:
-
Species: Male Sprague Dawley rats (180-200g).
-
Acclimatization: Animals are acclimatized for at least three days with free access to food and water.
-
Dosing: The test compound (olsalazine or this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 50-100 mg/kg).
b. Blood Sampling:
-
Method: Serial blood samples (approximately 0.2-0.3 mL) are collected from the subclavian vein or via a cannulated carotid artery at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected into heparinized tubes. Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes) and stored at -80°C until analysis.
Bioanalytical Method for Quantification of Olsalazine and 5-ASA in Plasma using LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the parent drug and its active metabolite.
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., mesalamine-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Kinetex XB-C18, 100x4.6mm, 2.6µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or positive ion mode, optimized for the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for mesalazine (m/z 208.1→107.0) and mesalazine-d3 (m/z 211.1→110.1) after derivatization have been reported.
Visualizations
Caption: Metabolic pathway of orally administered olsalazine.
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Theoretical impact of deuteration on olsalazine's metabolic profile.
References
Performance Evaluation of Olsalazine-d3 in Clinical Research: A Comparative Guide
In the realm of clinical research and drug development, particularly in pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents in biological matrices is paramount. For Olsalazine, a prodrug of Mesalamine used in the treatment of ulcerative colitis, accurate measurement is crucial for understanding its metabolic fate and therapeutic efficacy.[1][2][3] This guide provides a comprehensive performance evaluation of Olsalazine-d3 as a deuterated internal standard in bioanalytical methods, comparing it with alternative standards and presenting supporting data.
Deuterated internal standards are recognized as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4] By replacing one or more hydrogen atoms with deuterium, a stable isotope, the mass of the molecule is increased without significantly altering its chemical properties.[5] This near-identical chemical nature ensures that the deuterated standard co-elutes with the target analyte and behaves similarly during sample extraction, chromatography, and ionization. This mimicry allows it to effectively compensate for variations in the analytical process, most notably the matrix effect, where other components in a biological sample can suppress or enhance the analyte's signal, leading to inaccurate results.
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound over other alternatives, such as structural analogs, is the significant improvement in accuracy and precision. Structural analogs, while chemically similar, may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for analytical variability.
While specific performance data for a validated assay using this compound is not widely published, extensive data exists for the bioanalysis of its active metabolite, Mesalamine, using Mesalamine-d3 as the internal standard. This serves as an excellent proxy to demonstrate the performance characteristics of a deuterated internal standard in this context.
Table 1: Bioanalytical Method Validation Data for Mesalamine using Mesalamine-d3 Internal Standard Data is compiled from a validated UHPLC-MS/MS method for Mesalamine in human plasma.
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.10 - 12.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | |
| Lower Limit of Quantification (LLOQ) | Concentration | 0.10 ng/mL |
| Accuracy | Mean Accuracy (%) | 103.8 - 107.2% |
| Precision (Intra-day) | Coefficient of Variation (%CV) | 0.6 - 2.9% |
| Precision (Inter-day) | Coefficient of Variation (%CV) | 1.3 - 3.8% |
| Recovery | Analyte (Mesalamine) | 82 - 95% |
| Internal Standard (Mesalamine-d3) | ~78% |
These results demonstrate the high degree of accuracy and precision achievable with a deuterated internal standard, meeting the stringent requirements of regulatory bodies like the FDA and EMA for bioanalytical method validation.
Experimental Methodologies
Detailed protocols are essential for reproducing bioanalytical results. Below are representative experimental methods for the quantification of Olsalazine's metabolite, Mesalamine, in human plasma using a deuterated internal standard.
Sample Preparation: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Step 1: Aliquot 100 µL of a human plasma sample into a microcentrifuge tube.
-
Step 2: Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Mesalamine-d3).
-
Step 3: Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Step 4: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer the clear supernatant to a new tube.
-
Step 6: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a more rigorous method that typically yields a cleaner sample extract compared to PPT.
-
Step 1: Aliquot 200 µL of a human plasma sample into a glass tube.
-
Step 2: Add the deuterated internal standard solution.
-
Step 3: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Step 4: Vortex the mixture for 5 minutes.
-
Step 5: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Step 6: Transfer the organic layer to a new tube and evaporate to dryness.
-
Step 7: Reconstitute the residue in 100 µL of the mobile phase for analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Analytical Column: Kinetex XB-C18 (100 x 4.6mm, 2.6µ).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The system monitors the specific transitions from the precursor ion to the product ion for both the analyte and the deuterated internal standard. For a derivative of Mesalamine and Mesalamine-d3, the transitions monitored were m/z 208.1→107.0 and m/z 211.1→110.1, respectively.
Visualized Pathways and Workflows
Caption: Metabolic conversion of the prodrug Olsalazine to its active form, Mesalamine, in the colon.
Caption: General workflow for bioanalysis using a deuterated internal standard (IS).
References
A Comparative Guide to the Bioanalytical Quantification of Olsalazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of Olsalazine and its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), in biological matrices. Accurate quantification is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1] While direct inter-laboratory comparison data for Olsalazine-d3 is not publicly available, this document synthesizes information from various validated methods for the closely related analyte, mesalamine, often using mesalamine-d3 as an internal standard. This serves as a practical benchmark for researchers developing and validating assays for Olsalazine.
Olsalazine is a prodrug specifically designed to deliver mesalamine to the colon.[1][2] There, bacterial azoreductases cleave the azo bond linking two mesalamine molecules, releasing the active anti-inflammatory agent locally.[1][2]
Metabolic Pathway of Olsalazine
The metabolic activation of Olsalazine is a simple, yet crucial pathway for its therapeutic effect. The following diagram illustrates this conversion.
Caption: Metabolic conversion of the prodrug Olsalazine to its active form in the colon.
Performance Comparison of Analytical Methods
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of aminosalicylates due to its high sensitivity and selectivity. The following tables summarize the performance characteristics from different studies on mesalamine, providing a baseline for what can be expected from a robust Olsalazine assay using this compound as an internal standard.
Table 1: Summary of LC-MS/MS Method Performance for Mesalamine Quantification
| Parameter | Study 1 | Study 2 |
| Analyte | Mesalamine (derivatized) | Mesalamine |
| Internal Standard | Mesalamine-d3 (derivatized) | N-Acetyl mesalamine-d3 |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 0.10 - 12.0 ng/mL | 2 - 1500 ng/mL |
| Correlation (r²) | > 0.995 | Not Specified |
| LLOQ | 0.10 ng/mL | 2 ng/mL |
| Intra-day Precision (%CV) | 0.6 - 2.9% | 1.60 - 8.63% |
| Inter-day Precision (%CV) | 1.3 - 3.8% | 2.14 - 8.67% |
| Accuracy | 103.8 - 107.2% | 100.64 - 105.48% |
| Recovery | 82 - 95% (Analyte) | Not Specified |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
Experimental Protocols
The choice of sample preparation is a critical step that impacts recovery, matrix effects, and throughput. The two most common techniques are Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PP)
This method is fast and suitable for high-throughput analysis.
-
Sample Aliquot : Start with 100 µL of plasma or serum.
-
Spiking : Add the internal standard (e.g., this compound).
-
Precipitation : Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation : Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction : Transfer the supernatant to a new tube.
-
Concentration : Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis : Inject the sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PP, minimizing matrix effects.
-
Sample Aliquot : Start with 200 µL of plasma or serum.
-
Spiking : Add the internal standard (e.g., this compound).
-
Extraction : Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex for 5-10 minutes.
-
Phase Separation : Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection : Transfer the organic layer to a clean tube.
-
Concentration : Evaporate the solvent to dryness.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis : Inject the sample into the LC-MS/MS system.
General Bioanalytical Workflow
The diagram below outlines a typical workflow for the quantification of this compound from biological sample collection to final data analysis.
Caption: A typical bioanalytical workflow for this compound quantification.
Conclusion
While direct inter-laboratory comparisons for this compound are scarce in public literature, the established and validated methods for its active metabolite, mesalamine, provide a robust framework for methodology and expected performance. The data indicates that with proper development and validation, LC-MS/MS methods utilizing a deuterated internal standard can achieve high sensitivity (LLOQ in the low ng/mL to sub-ng/mL range), excellent linearity, and high precision and accuracy, in line with regulatory guidelines for bioanalytical method validation. The choice between a rapid protein precipitation protocol and a cleaner liquid-liquid extraction will depend on the specific requirements of the study, such as throughput needs and the complexity of the biological matrix.
References
The Gold Standard for Bioanalysis: A Comparative Guide to the Accuracy and Precision of Internal Standards for Olsalazine's Active Metabolite
Olsalazine, a prodrug primarily used in the treatment of inflammatory bowel disease, undergoes conversion in the colon to its active metabolite, mesalazine (5-aminosalicylic acid or 5-ASA). Accurate quantification of mesalazine in biological matrices is therefore crucial for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While a deuterated form of the parent drug, olsalazine-d3, is not commonly utilized as an internal standard due to the analytical focus on its active metabolite, the use of a stable isotope-labeled internal standard for mesalazine, namely mesalazine-d3, has emerged as the benchmark for ensuring the highest levels of accuracy and precision. This guide provides a comprehensive comparison of mesalazine-d3 with alternative internal standards, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Decisive Advantage of Deuterated Internal Standards
In the realm of quantitative LC-MS/MS, stable isotope-labeled internal standards are widely regarded as the gold standard.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes, such as deuterium (²H). This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences the same effects of sample preparation, extraction efficiency, and matrix-induced ion suppression or enhancement in the mass spectrometer. Consequently, any variability in the analytical process is mirrored by the internal standard, leading to a highly consistent analyte-to-internal standard response ratio and, therefore, superior accuracy and precision.
Performance Comparison: Mesalazine-d3 vs. Alternative Internal Standards
The superior performance of a deuterated internal standard is evident when comparing the validation data of bioanalytical methods for mesalazine. The following tables summarize key performance parameters from studies utilizing mesalazine-d3 versus those employing structural analogs or other non-isotopically labeled compounds as internal standards.
Table 1: Performance Characteristics of a UHPLC-MS/MS Method Using Mesalazine-d3 as an Internal Standard for the Quantification of Mesalazine in Human Plasma [3]
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.10 - 12.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | |
| Accuracy | Intra-day | 103.8% - 107.2% |
| Inter-day | 103.8% - 107.2% | |
| Precision (%CV) | Intra-day | 0.6% - 2.9% |
| Inter-day | 1.3% - 3.8% | |
| Recovery | Analyte | 82% - 95% |
| Internal Standard | ~78% |
Table 2: Performance Characteristics of Bioanalytical Methods for Mesalazine Using Alternative (Non-Deuterated) Internal Standards
| Internal Standard | Analytical Method | Linearity Range | LLOQ | Accuracy (% Recovery or Bias) | Precision (%RSD or %CV) | Reference |
| N-Acetyl-anthranilic acid | HPLC-Fluorimetry | 0.1 - 8 µg/mL | 20 ng/mL | Not explicitly stated | Within-run: < 6.7%, Between-run: < 25.4% | [4] |
| 4-Aminosalicylic acid (4-ASA) & N-Acetyl-4-ASA | HPLC-ESI-MS/MS | 50 - 4000 ng/mL | 50 ng/mL | Within- and Between-batch bias: -8.4% to 8.0% | Within-batch: ≤ 8.0%, Between-batch: ≤ 11% | [5] |
| Diazepam | LC-MS/MS | 50 - 30,000 ng/mL | 50 ng/mL | Relative error: within ±3.5% | < 7.9% | |
| Nortriptyline | HPLC-Fluorimetry | 0.25 - 1.5 µg/mL | 0.25 µg/mL | Not explicitly stated | < 5.92% |
Note: Direct comparison of performance is challenging due to variations in analytical techniques, instrumentation, and validation protocols across different studies.
The data clearly demonstrates that the method employing mesalazine-d3 achieves excellent accuracy and precision, with very low coefficient of variation (%CV) values, even at the nanogram per milliliter level. While methods using alternative internal standards can also provide acceptable results, they often exhibit higher variability and may not compensate as effectively for matrix effects, which can be a significant source of error in bioanalysis.
Experimental Protocols
Detailed Protocol for UHPLC-MS/MS Quantification of Mesalazine Using Mesalazine-d3 Internal Standard
This protocol is based on a validated method for the determination of mesalazine in human plasma.
1. Sample Preparation (Derivatization followed by Liquid-Liquid Extraction)
-
To a tube containing the plasma sample, add the mesalazine-d3 internal standard solution.
-
Add propionyl anhydride for derivatization.
-
Perform liquid-liquid extraction (LLE) to remove interferences and minimize matrix effects.
2. Chromatographic Conditions
-
UHPLC System: Ultra-high performance liquid chromatography system.
-
Analytical Column: Kinetex XB-C18 (100x4.6mm, 2.6µ).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.
-
Flow Rate: As optimized for the column and system.
-
Injection Volume: As optimized for sensitivity.
-
Column Temperature: As required for optimal separation.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mesalazine derivative: m/z 208.1 → 107.0
-
Mesalazine-d3 derivative: m/z 211.1 → 110.1
-
General Protocol for Methods Using Alternative Internal Standards
Methods employing structural analogs or other compounds as internal standards typically follow a similar workflow of sample preparation (e.g., protein precipitation or LLE), chromatographic separation, and detection. However, the specific conditions vary significantly depending on the chosen internal standard and the analytical technique (HPLC-UV, HPLC-Fluorimetry, or LC-MS/MS). For instance, methods using 4-aminosalicylic acid often involve protein precipitation followed by HPLC-ESI-MS/MS analysis.
Visualizing the Workflow and Rationale
The following diagrams illustrate the metabolic pathway of olsalazine and the fundamental principle behind the use of a deuterated internal standard.
Conclusion
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Olsalazine-d3
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Olsalazine-d3, a deuterated analog of the anti-inflammatory drug Olsalazine. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on the known hazards and disposal guidelines for Olsalazine and its sodium salt, providing a robust framework for safe handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[1] All handling of the compound, especially where dust may be generated, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation.[1][2]
In the event of a spill, the area should be evacuated of unnecessary personnel.[1] The spilled material should be contained and collected using an inert absorbent material.[2] Avoid generating dust. The collected waste must be placed in a sealed, appropriately labeled container for disposal.
Step-by-Step Disposal and Decontamination Workflow
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. Pharmaceutical compounds should not be disposed of down the drain or in regular trash unless specific guidance allows for it.
-
Waste Characterization and Segregation :
-
Characterize the waste stream containing this compound. This includes unused or expired product, contaminated labware (e.g., weighing boats, gloves), and spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
-
-
Packaging and Labeling :
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name "this compound," and any known hazard warnings (e.g., "Harmful if swallowed," "Skin and eye irritant").
-
-
Container Decontamination :
-
For empty containers of this compound, triple-rinse with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.
-
-
Arranging for Final Disposal :
-
Store the sealed and labeled waste container in a designated, secure area.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Disposal may involve incineration in a facility equipped with an afterburner and scrubber.
-
Quantitative Hazard and Safety Data Summary
The following table summarizes the known hazard information for Olsalazine, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | Description | GHS Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Target Organ Toxicity | May cause respiratory irritation. | H335 |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410 |
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical flow of the disposal process and the decision-making pathway for handling this compound waste.
Caption: A workflow diagram illustrating the key stages of this compound waste disposal.
Caption: Decision-making pathway for handling different types of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Olsalazine-d3
For researchers, scientists, and drug development professionals, the safe handling and disposal of Olsalazine-d3 are paramount to ensure personal safety and environmental compliance. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans based on available safety data. While specific data for the deuterated form (this compound) is not distinctly available, the safety protocols for the parent compound, Olsalazine, are directly applicable due to the identical chemical reactivity of the core molecule.
Hazard Identification and Personal Protective Equipment
Olsalazine is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, stringent adherence to safety protocols is mandatory.
Summary of Hazards:
| Hazard Type | Description | GHS Classification |
| Skin Irritation | Causes skin irritation. | Skin Irritation 2[2] |
| Eye Irritation | Causes serious eye irritation. | Eye Irritation 2A[2] |
| Respiratory Irritation | May cause respiratory irritation. | Specific target organ toxicity (single exposure) 3 |
| Oral Toxicity | Harmful if swallowed. | Acute Toxicity: Oral, Category 4 |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or chemical safety goggles. | To prevent eye contact with the powder, which can cause serious irritation. |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation. |
| Body Protection | Laboratory coat or impervious clothing. | To protect skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of the powder, which can irritate the respiratory tract. |
Operational and Handling Plan
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated workspace, preferably a chemical fume hood.
-
Assemble all necessary PPE and handling equipment (spatulas, weighing paper, etc.) before starting.
-
Have an accessible safety shower and eye wash station.
-
-
Handling:
-
Avoid generating dust when handling the solid powder.
-
Measure and weigh the required amount carefully.
-
Close the container tightly after use.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Waste Management Protocol:
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Place in a designated, clearly labeled, and sealed waste container for chemical waste. Dispose of contents/container to an approved waste disposal plant. |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Place in a sealed bag or container and dispose of as chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, scratch out all personal information on the label and dispose of the container according to local regulations. |
For non-laboratory settings or in the absence of a designated chemical waste program, unused medicine can be mixed with an unpalatable substance like dirt or coffee grounds, placed in a sealed container, and then thrown in the trash. However, for a research environment, disposal as regulated chemical waste is the standard and recommended practice.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
